molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No.: B046674
CAS No.: 1738-36-9
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
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Description

Methoxyacetonitrile is a valuable and versatile organic building block characterized by its nitrile functional group adjacent to a methoxyether side chain. This unique molecular structure makes it an excellent synthon in organic synthesis, particularly for constructing heterocyclic compounds, such as oxazoles and imidazoles, which are prevalent motifs in medicinal chemistry and agrochemical research. Its reactivity stems from the electron-withdrawing nitrile group, which activates the alpha-carbon, facilitating nucleophilic substitution reactions and cyclocondensations. Researchers utilize this compound in the synthesis of complex molecules, including potential pharmaceutical intermediates and novel materials. Its properties are also exploited in the development of liquid crystals and electrolytes for advanced battery systems. This product is provided in high purity to ensure consistent and reliable results in your research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyacetonitrile
Source PubChem
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InChI

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPVEISEHYYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061937
Record name Acetonitrile, methoxy-
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Molecular Weight

71.08 g/mol
Source PubChem
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CAS No.

1738-36-9
Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Acetonitrile, methoxy-
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Record name Methoxyacetonitrile
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Foundational & Exploratory

Methoxyacetonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1738-36-9[1][2][3][4]

This technical guide provides a comprehensive overview of Methoxyacetonitrile, a versatile organic compound utilized in various chemical syntheses. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound, also known as 2-methoxyacetonitrile, is a clear, colorless to light yellow liquid.[2][5] It serves as a valuable organic building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility also extends to applications as a solvent in chemical reactions and in the production of specialty polymers.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅NO[1][2][3]
Molecular Weight 71.08 g/mol [1][2][6]
Appearance Clear colorless to light yellow liquid[2][5]
Boiling Point 118-119 °C (at 731 mmHg)[2]
Density 0.946 - 0.956 g/mL (at 25 °C)[2]
Refractive Index 1.380 - 1.381 (at 20 °C)[2]
Flash Point 31 - 32 °C (87.8 - 89.6 °F)[4][7]
Solubility Soluble in water to some extent[5]
LogP -0.61[4]
Vapor Pressure 18.8 ± 0.2 mmHg (at 25°C)[4]

Safety and Hazard Information

This compound is classified as a hazardous chemical and a dangerous good for transport.[1][7] It is a flammable liquid and vapor.[6][7] Exposure through inhalation, skin contact, or ingestion is harmful.[6][7]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Statements H226Flammable liquid and vapor.[6]
H302Harmful if swallowed.[6]
H312Harmful in contact with skin.[6]
H332Harmful if inhaled.[6]
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.

A common and well-documented method for the preparation of this compound is through the methylation of glycolonitrile (B6354644) (formaldehyde cyanohydrin), which is formed in situ from sodium cyanide and formaldehyde.[8]

Protocol: Synthesis via Methylation of In Situ Generated Glycolonitrile [8]

  • Materials:

    • Sodium cyanide (pulverized)

    • Paraformaldehyde

    • Water

    • Methyl sulfate (B86663)

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 82 g (1.67 moles) of pulverized sodium cyanide in 165 cc of water.

    • Start the stirrer and add 50 g (1.67 moles) of paraformaldehyde in small portions, maintaining the temperature between 20–25 °C. Use a cooling bath (ice-salt mixture) as needed.

    • Once the paraformaldehyde has been added and the temperature is stable, cool the flask contents to 13 °C.

    • Begin adding 210 g (1.67 moles) of methyl sulfate from the dropping funnel. An exothermic reaction should commence. Maintain the reaction temperature at 12–15 °C by adjusting the addition rate and using the cooling bath. This step typically takes at least twenty minutes.

    • After the first addition of methyl sulfate is complete, stir the mixture for an additional twenty minutes while maintaining the temperature at 12–15 °C.

    • Add a second portion of 82 g of sodium cyanide to the reaction mixture.

    • Cool the mixture to 10 °C and add a second portion of 210 g of methyl sulfate, again keeping the temperature between 12–15 °C.

    • After the addition is complete, stir for one hour. The reaction mixture will separate into two layers.

    • Separate the upper layer (crude this compound). Distill the lower aqueous layer until 50-60 cc of distillate is collected. Saturate this distillate with sodium chloride and separate the upper oily layer, combining it with the previously separated crude product.

    • The combined crude product is then purified by fractional distillation.

Purification of the crude product is essential to achieve high purity this compound.

Protocol: Purification by Fractional Distillation [8]

  • Apparatus:

    • Distillation flask

    • Fractionating column

    • Condenser

    • Receiving flask

  • Procedure:

    • Combine the crude fractions obtained from the synthesis.

    • Set up for fractional distillation at atmospheric pressure using an efficient fractionating column.

    • Carefully heat the distillation flask.

    • Collect the fraction that distills at 118–122 °C. This fraction is the purified this compound, obtained as a colorless liquid.

Quantitative analysis of nitriles like this compound can be performed using standard chromatographic techniques. While specific validated methods for this compound are not detailed in the searched literature, general methods for aromatic and aliphatic nitriles can be readily adapted.[9]

Table 3: Recommended Analytical Techniques

TechniqueDetectorTypical Column/Mobile PhaseSuitability
Gas Chromatography (GC) Flame Ionization Detector (FID)A polar capillary column (e.g., wax-based) would be suitable.Excellent for assessing purity and quantifying volatile impurities or residual solvents.[9]
High-Performance Liquid Chromatography (HPLC) UV DetectorA reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for related compounds.Suitable for quantifying non-volatile impurities and monitoring reaction progress.[9]

Biological Activity and Signaling Pathways

Based on the available scientific literature, this compound is primarily characterized as a synthetic intermediate and building block.[1][2] There is no significant body of research detailing its specific biological activities or its direct interaction with cellular signaling pathways. One source mentions its use in creating acrylate (B77674) polymers for animal health applications, but this does not describe a direct biological or signaling role.[10] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided. Instead, a logical workflow for its chemical synthesis and purification is presented below.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound A 1. Reagent Prep: - NaCN Solution - Paraformaldehyde B 2. In Situ Formation: - Glycolonitrile formed - Temp: 20-25°C A->B C 3. First Methylation: - Add Methyl Sulfate - Temp: 12-15°C B->C D 4. Second Addition: - Add more NaCN - Cool to 10°C C->D E 5. Second Methylation: - Add more Methyl Sulfate - Temp: 12-15°C D->E F 6. Phase Separation: - Separate upper organic layer (Crude Product) E->F H 8. Combine Crude Product F->H G 7. Aqueous Extraction: - Distill aqueous layer - Salt out product G->H

Caption: Figure 1: Synthesis Workflow for this compound

Purification_Workflow Figure 2: Purification Workflow Input Combined Crude this compound Distill Fractional Distillation (Atmospheric Pressure) Input->Distill Collect Collect Fraction at 118-122°C Distill->Collect Vapor Waste Lower/Higher Boiling Fractions (Waste) Distill->Waste Residue Output Purified this compound (>95% Purity) Collect->Output

Caption: Figure 2: Purification Workflow

References

Methoxyacetonitrile: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for methoxyacetonitrile (C₃H₅NO), a valuable building block in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering crucial insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
4.25s2H-CH₂-CCl₄
3.45s3H-OCH₃CCl₄

¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignmentSolvent
116.5-CNNot specified
60.2-CH₂-Not specified
58.9-OCH₃Not specified
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
2250StrongC≡N stretch (nitrile)
1450MediumC-H bend (alkane)
1110StrongC-O stretch (ether)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
71100[M]⁺ (Molecular Ion)
41High[C₂H₃N]⁺
40Medium[C₂H₂N]⁺
29Medium[CHO]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation [2]

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble (e.g., chloroform-d (B32938) (CDCl₃), carbon tetrachloride (CCl₄)).

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Data Acquisition

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid) [4]

  • Salt Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

  • Sample Application: Place a single drop of neat this compound onto the surface of one salt plate.[4]

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[4]

Data Acquisition [4]

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder.

  • Data Collection: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization) [5][6]

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is volatilized in the ion source.[7]

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.[5][6]

Mass Analysis and Detection

  • Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

  • Mass Separation: The accelerated ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Introduce into MS Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data Process NMR Spectra (¹H, ¹³C) NMR_Acq->NMR_Data IR_Data Process IR Spectrum IR_Acq->IR_Data MS_Data Process Mass Spectrum MS_Acq->MS_Data Interpretation Correlate Spectral Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Physical properties of Methoxyacetonitrile (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methoxyacetonitrile (CAS No. 1738-36-9), a versatile building block in organic synthesis. The following sections detail its boiling point and density, along with the experimental protocols for their determination, to support its application in research and development.

Core Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics are summarized below, providing a baseline for its handling, reaction setup, and purification.

Physical PropertyValueConditions
Boiling Point118-119 °Cat 731 mmHg
Density0.956 g/mLat 25 °C

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

Accurate determination of physical properties is critical for the characterization of chemical compounds. The following are detailed methodologies for measuring the boiling point and density of a liquid sample such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

  • Small test tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Clamps and stand

Procedure:

  • Introduce approximately 0.5 mL of the liquid sample into a small test tube.

  • Place a small magnetic stir bar into the test tube for gentle stirring to prevent bumping.

  • Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.

  • Place an inverted capillary tube (sealed end up) into the liquid.

  • Heat the sample gently while stirring.

  • Observe the liquid for the formation of bubbles and the condensation of vapor on the walls of the test tube (refluxing).[6]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary tube is the boiling point.[6][7]

  • Record the stable temperature at which the liquid is gently refluxing as the observed boiling point.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Apparatus:

  • Graduated cylinder or pycnometer (for more accurate measurements)

  • Electronic balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Add a known volume of the liquid sample to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

  • Calculate the density using the formula: Density = Mass / Volume.[8][9][10]

  • For higher accuracy, repeat the measurement multiple times and calculate the average density.[9] The temperature of the liquid should be recorded as density is temperature-dependent.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for the physical characterization of a liquid sample like this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Sample Preparation (0.5 mL in test tube) bp_setup Apparatus Setup (Thermometer, Capillary) bp_start->bp_setup bp_heat Gentle Heating & Stirring bp_setup->bp_heat bp_observe Observe Reflux & Bubble Stream bp_heat->bp_observe bp_record Record Boiling Point bp_observe->bp_record end Physical Properties Characterized bp_record->end d_start Weigh Empty Graduated Cylinder d_add_liquid Add Known Volume of Liquid d_start->d_add_liquid d_weigh_full Weigh Cylinder with Liquid d_add_liquid->d_weigh_full d_calculate_mass Calculate Mass of Liquid d_weigh_full->d_calculate_mass d_calculate_density Calculate Density (Mass/Volume) d_calculate_mass->d_calculate_density d_calculate_density->end start Liquid Sample (this compound) start->bp_start Characterization Path 1 start->d_start Characterization Path 2

Caption: Workflow for determining the physical properties of a liquid.

References

Methoxyacetonitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (CH₃OCH₂CN), also known as 2-methoxyacetonitrile, is a nitrile compound utilized as a building block in organic synthesis and potentially in the development of pharmaceuticals.[1] While its utility in research and development is notable, its chemical structure suggests potential toxicity analogous to other nitriles, which can release cyanide in vivo. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4

Data sourced from multiple safety data sheets.[2][3]

Hazard Statements
  • H226: Flammable liquid and vapor.[3]

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₅NO[3]
Molecular Weight 71.08 g/mol [4]
Appearance Colorless liquid[2]
Odor No information available[2]
Boiling Point 118-119 °C @ 731 mmHg[2]
Flash Point 31 °C (87.8 °F)[2]
Density 0.956 g/mL at 25 °C[4]
Solubility No information available[2]

Toxicological Information

The primary toxicological concern with this compound, like other aliphatic nitriles, is the potential for it to be metabolized in the body to release cyanide.[5] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.[2]

Mechanism of Toxicity: Cyanide-Induced Cellular Hypoxia

The toxicity of cyanide stems from its ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][6] This inhibition prevents cells from using oxygen, leading to cytotoxic anoxia, a condition where cells are unable to produce ATP through aerobic respiration.[7] Organs with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide poisoning.[8]

Diagram: Mechanism of Cyanide Toxicity

Cyanide Toxicity Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) O2 Oxygen (O₂) ETC->O2 e⁻ ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2O Water (H₂O) O2->H2O Reduction ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound Metabolism Metabolism (e.g., in Liver) This compound->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide Cyanide->ETC Inhibits Cytochrome c Oxidase

Caption: Metabolic conversion of this compound to cyanide and its inhibitory effect on the mitochondrial electron transport chain.

Acute Toxicity Data

Quantitative data on the acute toxicity of this compound is limited. The following table summarizes the GHS classification categories, which are based on available data.

Route of ExposureGHS CategoryIndication
Oral4Harmful if swallowed
Dermal4Harmful in contact with skin
Inhalation4Harmful if inhaled

Data derived from GHS classifications.[2][3]

Experimental Protocols for Safety Assessment

Determination of Acute Oral LD₅₀ (OECD Guideline 423)

This protocol describes a stepwise procedure using a limited number of animals to estimate the median lethal dose (LD₅₀).

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days prior to the study.

  • Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water or corn oil) at the desired concentrations.

  • Administration: A single dose of this compound is administered by gavage to the animals. The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Stepwise Dosing: Depending on the outcome of the initial dose, subsequent animals are dosed at higher or lower levels in a stepwise manner.

  • Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups.

Skin Irritation/Corrosion Test (OECD Guideline 404)

This protocol determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount (0.5 mL of liquid) of this compound is applied to a small area of shaved skin on the back of the rabbit. The site is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Classification: Based on the scores, this compound would be classified as a skin irritant or non-irritant.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection A lab coat and, for larger quantities, a chemically resistant apron.Protects skin and personal clothing.
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.Prevents inhalation of harmful vapors.

Diagram: Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare for Handling this compound ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat/Apron start->ppe engineering_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible ppe->engineering_controls handling Handle this compound in Fume Hood engineering_controls->handling storage Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area handling->storage waste Dispose of Waste in a Labeled, Sealed, Chemically Compatible Container handling->waste end End of Procedure storage->end decontamination Decontaminate Work Surfaces waste->decontamination remove_ppe Remove PPE Correctly decontamination->remove_ppe remove_ppe->end

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9]

  • Store separately from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spills and Leaks
  • Small Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the laboratory and notify emergency personnel immediately.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire Fighting Measures
  • Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[2]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

Diagram: Emergency Response Protocol

Emergency_Response_Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound inhalation_action Move to Fresh Air Provide Oxygen/Artificial Respiration exposure->inhalation_action skin_action Remove Contaminated Clothing Wash with Soap & Water (15+ min) exposure->skin_action eye_action Flush with Water (15+ min) Remove Contact Lenses exposure->eye_action ingestion_action Do NOT Induce Vomiting Rinse Mouth exposure->ingestion_action medical_attention Seek Immediate Medical Attention inhalation_action->medical_attention skin_action->medical_attention eye_action->medical_attention ingestion_action->medical_attention spill Spill Occurs small_spill Small Spill: Evacuate Area, Wear PPE, Absorb and Contain spill->small_spill Assess Size large_spill Large Spill: Evacuate Lab, Alert Emergency Services spill->large_spill Assess Size fire Fire Occurs fire_action Use CO₂, Dry Chemical, or Foam Wear SCBA and Full Protective Gear fire->fire_action

References

Methoxyacetonitrile: A Versatile C3 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (CH₃OCH₂CN), a colorless to light yellow liquid, is a valuable and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrile group and a reactive α-methylene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including heterocycles and intermediates for active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅NO[1][2]
Molecular Weight 71.08 g/mol [1][2]
CAS Number 1738-36-9[1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 118-119 °C at 731 mmHg[2]
Density 0.956 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.381[2]
Flash Point 31.7 °C
Solubility Soluble in many organic solvents.[3]

Table 2: Spectroscopic Data of this compound

Technique Key Features and Assignments
¹H NMR The ¹H NMR spectrum of this compound is characterized by two singlets. The peak corresponding to the methoxy (B1213986) protons (-OCH₃) typically appears around 3.4 ppm, while the methylene (B1212753) protons (-CH₂CN) appear further downfield, around 4.2 ppm.[3][4]
¹³C NMR In the ¹³C NMR spectrum, three distinct signals are observed. The carbon of the nitrile group (-CN) appears in the range of 115-120 ppm. The methylene carbon (-CH₂CN) resonates around 60-65 ppm, and the methoxy carbon (-OCH₃) is found at approximately 58-60 ppm.[5][6]
FTIR (Neat) The FTIR spectrum displays a characteristic sharp and strong absorption band for the nitrile group (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹ and a prominent C-O stretching band in the region of 1100-1150 cm⁻¹.[7]
Mass Spectrometry (EI) The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 71. Common fragmentation patterns involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 40, and the loss of a cyanomethyl radical (•CH₂CN) resulting in a peak at m/z = 31.[8][9]

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the methylation of glycolonitrile (B6354644) (hydroxyacetonitrile), which is generated in situ from formaldehyde (B43269) and a cyanide salt.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

  • Sodium cyanide (NaCN)

  • Paraformaldehyde

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Freezing bath (ice-salt or similar)

  • Distillation apparatus

Procedure:

  • In a three-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.

  • With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature between 20-25 °C.

  • Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15 °C.

  • Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.

  • After the addition is complete, continue stirring at the same temperature for one hour.

  • Allow the mixture to warm to room temperature and then stir for an additional hour.

  • The reaction mixture will separate into two layers. Separate the upper organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Purify the crude this compound by fractional distillation. The fraction boiling at 118-122 °C is collected.

Expected Yield: 70-77%

This compound as a Nucleophilic Building Block

The methylene protons α to the nitrile group in this compound are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Reaction with Electrophiles

Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium hydride (NaH) can be used to deprotonate this compound.[10] The resulting anion can then react with a range of electrophiles.

Deprotonation_and_Reaction This compound CH₃OCH₂CN anion [CH₃OCHCN]⁻ This compound->anion - H⁺ base Strong Base (e.g., LDA, n-BuLi, NaH) product CH₃OCH(E)CN anion->product + E⁺ electrophile Electrophile (E⁺)

Caption: General scheme for the deprotonation of this compound and subsequent reaction with an electrophile.

Reaction with Carbonyl Compounds: Synthesis of β-Hydroxynitriles

The anion of this compound readily adds to aldehydes and ketones in an aldol-type reaction to furnish β-hydroxynitriles. These products are valuable intermediates that can be further transformed into other functional groups.

This protocol is based on analogous reactions of lithiated acetonitrile (B52724).[1]

Materials:

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Syringes

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-hydroxynitrile.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents to form, after acidic workup, α-methoxy ketones. This reaction provides a convenient route to this class of compounds.

This procedure is adapted from Organic Syntheses.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • This compound

  • Dilute sulfuric acid

  • 5% Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Ice-salt bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium (0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Slowly add a mixture of this compound (0.3 mole) and anhydrous diethyl ether (50 mL) with stirring. A colorless addition product will precipitate.

  • After the addition, let the mixture stand at room temperature for 2 hours.

  • Cool the mixture again and decompose the addition product by adding a mixture of water and crushed ice, followed by cold dilute sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with a small amount of ether.

  • Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with water.

  • Dry the ether solution with anhydrous sodium sulfate.

  • Remove the ether by distillation, and distill the residue under reduced pressure to obtain ω-methoxyacetophenone.

Expected Yield: 71-78%

This compound in the Synthesis of Heterocycles

The nitrile functionality in this compound is a versatile precursor for the construction of various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active molecules.

Synthesis of Thiazoles

Thiazole_Synthesis cluster_reactants Reactants This compound This compound (or derivative) thiazole (B1198619) Substituted Thiazole This compound->thiazole reagents Appropriate Reagents (e.g., for thioamide formation and cyclization) reagents->thiazole

Caption: Conceptual pathway for the synthesis of thiazoles from this compound.

Synthesis of Oxazoles

Similarly, oxazoles can be synthesized from nitriles through various methods, including reactions with α-haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been reported, suggesting a potential route for this compound.[2]

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The nitrile functionality of this compound makes it a potential candidate for isocyanide-based MCRs like the Passerini and Ugi reactions, after conversion to an isocyanide.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[2][11]

Ugi Reaction

The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[12][13]

MCR_Concept cluster_passerini Passerini Reaction cluster_ugi Ugi Reaction p_isocyanide Isocyanide (from this compound) passerini_product α-Acyloxy Amide p_isocyanide->passerini_product p_carbonyl Aldehyde/Ketone p_carbonyl->passerini_product p_acid Carboxylic Acid p_acid->passerini_product u_isocyanide Isocyanide (from this compound) ugi_product Bis-Amide u_isocyanide->ugi_product u_carbonyl Aldehyde/Ketone u_carbonyl->ugi_product u_amine Amine u_amine->ugi_product u_acid Carboxylic Acid u_acid->ugi_product

Caption: Conceptual application of this compound in Passerini and Ugi reactions.

Applications in Drug Development

The functional groups present in this compound and its derivatives make it a valuable precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing compounds are intermediates in the synthesis of various antiviral and anticancer agents.[8][14] The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the synthesis of many complex drug molecules.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a highly useful and versatile C3 building block in organic synthesis. Its ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon bond-forming reactions, particularly with carbonyl compounds and other electrophiles. Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic systems and for participation in multicomponent reactions. The detailed protocols and compiled data in this guide are intended to facilitate its broader application in research, particularly in the fields of medicinal chemistry and drug development.

References

Methoxyacetonitrile Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of methoxyacetonitrile in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound and offers a detailed experimental protocol for its quantitative determination. The absence of readily available quantitative public data underscores the importance of the standardized experimental approach detailed herein.

Introduction to this compound

This compound (CH₃OCH₂CN) is a versatile organic compound utilized as a building block in a variety of chemical syntheses. Its utility in the pharmaceutical and agrochemical industries makes a thorough understanding of its physical properties, including solubility, essential for process development, reaction optimization, and formulation.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, qualitative assessments have been noted. The following table summarizes the available information.

SolventSolubilitySource
ChloroformSoluble[1][2]
Ethyl AcetateSoluble[1][2]
WaterInsoluble[1][2][3]

It is important to note that some sources describe this compound as being soluble in water and many organic solvents, which contradicts the more frequently cited insolubility in water. This highlights the need for empirical determination of its solubility profile.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method coupled with gas chromatography for concentration analysis.

Materials and Equipment
  • Solute: this compound (purity ≥98%)

  • Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, dichloromethane, diethyl ether, hexane, toluene) of analytical grade or higher.

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Thermostatically controlled shaker or water bath

    • Centrifuge

    • Calibrated positive displacement pipettes and syringes

    • Volumetric flasks

    • Gas chromatograph with a flame ionization detector (GC-FID) and an appropriate capillary column

    • Vials for sample preparation and analysis

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the separation of the undissolved solute.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

    • To minimize precipitation due to temperature changes, immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. These standards should bracket the expected concentration of the saturated solution.

  • Gas Chromatography (GC) Analysis:

    • Inject both the diluted sample and the calibration standards into the GC-FID system.

    • Record the peak area of this compound for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Using the peak area of the diluted sample, determine its this compound concentration from the calibration curve.

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Dilution cluster_analysis Analysis cluster_data Data Processing prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatically controlled shaker prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 sampling1 Withdraw supernatant prep3->sampling1 sampling2 Dilute with known volume of solvent sampling1->sampling2 analysis2 Analyze samples and standards by GC-FID sampling2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 data1 Construct calibration curve analysis2->data1 data2 Determine concentration of diluted sample data1->data2 data3 Calculate original solubility data2->data3

References

Theoretical Insights into the Conformational Landscape of Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetonitrile (CH₃OCH₂CN) serves as a fundamental model for understanding the conformational preferences in molecules containing the C-O-C-C backbone, a common motif in numerous biologically active compounds and pharmaceutical drugs. The rotational isomerism around the O-CH₂ bond gives rise to distinct conformational isomers, primarily the gauche and trans (or anti) forms. This guide provides a comprehensive overview of the theoretical and experimental studies on the conformational landscape of this compound, presenting key quantitative data, detailed methodologies, and visual representations of its structural dynamics. The stability and properties of these conformers are governed by a delicate balance of steric and electronic effects, making it a subject of significant interest in computational and structural chemistry.

Conformational Isomers of this compound

Theoretical and experimental studies have established that this compound exists predominantly in two stable conformations: gauche and trans. These arise from the rotation around the C-O-C-C dihedral angle. Microwave spectroscopy studies have been pivotal in identifying and characterizing these conformers in the gas phase.

The gauche conformer is experimentally determined to be the more stable of the two. This preference can be attributed to the gauche effect, an atypical situation where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), often due to stabilizing electronic interactions such as hyperconjugation.

Data Presentation: Conformational Properties

The following tables summarize the key quantitative data derived from experimental microwave spectroscopy and computational chemistry studies.

Table 1: Experimentally Determined Conformational Properties

PropertyGauche ConformerTrans ConformerSource
Relative Energy (Etrans - Egauche) -5.7 ± 1.7 kJ mol⁻¹[1]
(1.35 ± 0.4 kcal mol⁻¹)
Abundance (at 25 °C) ~95.2%4.8 ± 2.4%[1]
Dihedral Angle (C-O-C-C) ~69° from cis position180° (by definition)[1]
Rotational Constant A (MHz) 11893.36 (0.05)29610 (90)[1]
Rotational Constant B (MHz) 3423.26 (0.02)2470.96 (0.02)[1]
Rotational Constant C (MHz) 2871.53 (0.02)2348.07 (0.02)[1]

Table 2: Computationally Determined Conformational Properties

PropertyGauche ConformerTrans Conformer
Methodology mPW1PW91 / 3-21GmPW1PW91 / 3-21G
Relative Energy (Hartrees) -245.838712-245.832908
Symmetry C1CS

Note: The computational data is sourced from the NIST Computational Chemistry Comparison and Benchmark Database and represents a lower level of theory. More advanced computational studies are required for a more accurate theoretical model.

Experimental and Computational Protocols

Microwave Spectroscopy

The definitive characterization of this compound conformers has been achieved through microwave spectroscopy. This technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional structure.

Methodology:

  • Sample Preparation: this compound is introduced into the gas phase at low pressure.

  • Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-40 GHz).

  • Detection of Rotational Transitions: As the frequency is swept, the instrument detects absorption signals corresponding to transitions between rotational energy levels of the molecule.

  • Spectral Assignment: The complex spectrum, containing lines from all populated conformers, is analyzed. The assignment process involves predicting the spectral patterns for plausible structures (gauche and trans) and matching them to the observed lines. Isotopic substitution can be used to confirm assignments.

  • Structural Determination: The assigned transition frequencies are fitted using a rigid rotor Hamiltonian to yield precise rotational constants (A, B, C) for each conformer. These constants are then used to determine the molecular geometry, including the key dihedral angle.

  • Relative Energy and Abundance: The relative intensities of the rotational transitions for the gauche and trans conformers are measured at a known temperature. Assuming the molecules are in thermal equilibrium, the intensity ratio is related to the population ratio through the Boltzmann distribution, allowing for the calculation of the energy difference (ΔE) between the conformers.[2]

Computational Chemistry Protocol

Methodology:

  • Initial Structure Generation: Initial 3D structures for the gauche and trans conformers of this compound are built.

  • Potential Energy Surface (PES) Scan: To map the conformational landscape, a relaxed PES scan is performed. This involves systematically rotating the C-O-C-C dihedral angle (e.g., in 10° or 15° steps) and performing a geometry optimization at each step for all other degrees of freedom. This procedure identifies energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

  • Geometry Optimization: The structures corresponding to the energy minima (conformers) and maxima (transition states) from the PES scan are then fully optimized without constraints. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p), is typically employed.[3][4]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). A single imaginary frequency indicates a first-order saddle point, which corresponds to the transition state for the rotation between conformers.[5]

  • Energy Calculation: The zero-point corrected electronic energies of the optimized conformers and transition states are calculated to determine their relative stabilities and the rotational energy barriers.

Visualizations of Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the structures of the this compound conformers and their energetic relationship.

Methoxyacetonitrile_Conformers Conformers of this compound cluster_gauche Gauche Conformer (More Stable) cluster_trans Trans Conformer (Less Stable) gauche_img gauche_img trans_img trans_img Conformational_Energy_Pathway Schematic Potential Energy Surface for C-O-C-C Rotation cluster_axis Schematic Potential Energy Surface for C-O-C-C Rotation E0 Gauche (Global Minimum) E1 Transition State 1 E0->E1 Barrier E0->E0_line E2 Trans (Local Minimum) ΔE = 5.7 kJ/mol E1->E2 E3 Transition State 2 E2->E3 Barrier E2->E2_line E4 Gauche (Mirror Image) E3->E4 E4->E4_line Y_axis Relative Energy X_axis C-O-C-C Dihedral Angle

References

An In-depth Technical Guide to Methoxyacetonitrile: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxyacetonitrile, a versatile building block in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a precursor in the development of pharmaceutical compounds. Particular attention is given to the synthesis of propanidid (B1678258), an intravenous anesthetic, to illustrate the utility of this compound derivatives in targeting specific biological signaling pathways.

Core Properties of this compound

This compound, also known as 2-methoxyacetonitrile, is a colorless to light yellow liquid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and implementation.

PropertyValueReference
Molecular Formula C₃H₅NO[1][2][3]
Molecular Weight 71.08 g/mol [1][2][3]
CAS Number 1738-36-9[1][2][3]
Density 0.946 g/mL at 25 °C[1]
Boiling Point 118-119 °C at 731 mmHg[1]
Refractive Index 1.380 at 20 °C[1]

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from a well-established procedure, ensuring reliability and reproducibility in a laboratory setting.[1] This synthesis involves the methylation of glycolonitrile, which is formed in situ from sodium cyanide and formaldehyde.

Materials and Reagents
  • Pulverized Sodium Cyanide (NaCN)

  • Paraformaldehyde

  • Methyl Sulfate (B86663) ((CH₃)₂SO₄)

  • Water

  • Ice

Equipment
  • Three-necked round-bottom flask (2-liter)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Freezing mixture bath (ice-salt)

  • Distillation apparatus

Experimental Procedure
  • Preparation of the Reaction Mixture: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 98 g (2 moles) of pulverized sodium cyanide and 200 cc of water.

  • Addition of Paraformaldehyde: Start the stirrer and add 60 g (2 moles) of paraformaldehyde in small portions. The temperature will rise to 20-25°C as the sodium cyanide dissolves.

  • Cooling: Surround the flask with a freezing mixture and ensure the temperature is maintained below 25°C during the addition of the remaining paraformaldehyde.

  • Methylation: Place 270 g (2.1 moles) of methyl sulfate in the dropping funnel. Once the temperature of the flask contents has dropped to 13°C, add a 20-30 cc portion of the methyl sulfate. An exothermic reaction should commence.

  • Temperature Control: If necessary, remove the ice bath to initiate the reaction. Once the temperature begins to fall, add the remainder of the methyl sulfate at a rate that maintains the reaction temperature between 12-15°C. This addition should take at least twenty minutes.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for one hour, allowing the temperature to rise to 20°C. The reaction mixture will separate into two layers.

  • Purification: The upper layer, which is the crude this compound, is separated and distilled at atmospheric pressure. The fraction boiling between 118-122°C is collected, yielding 100-110 g (70-77% of the theoretical amount) of pure this compound.[1]

G cluster_synthesis Synthesis of this compound NaCN Sodium Cyanide ReactionVessel Reaction Vessel (20-25°C) NaCN->ReactionVessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->ReactionVessel Water Water Water->ReactionVessel Cooling Cooling (<25°C) ReactionVessel->Cooling Methylation Methylation (12-15°C) Cooling->Methylation MethylSulfate Methyl Sulfate MethylSulfate->Methylation Stirring Stirring (1 hr) Methylation->Stirring Separation Phase Separation Stirring->Separation Distillation Distillation (118-122°C) Separation->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development: The Synthesis of Propanidid

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is the use of a this compound-related compound, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, in the synthesis of the ultra-short-acting intravenous anesthetic, propanidid.

Propanidid: Mechanism of Action and Signaling Pathway

Propanidid exerts its anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Propanidid is a GABA-A receptor agonist.[1] Its binding to the GABA-A receptor enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects characteristic of general anesthesia.[4][5]

The interaction of propanidid with the GABA-A receptor is complex. It has been shown to both directly activate the receptor and potentiate the effects of GABA.[1][3] Molecular docking studies suggest that propanidid binds to a site within the transmembrane domain of the GABA-A receptor.[4]

G cluster_pathway Propanidid Signaling Pathway at the GABA-A Receptor Propanidid Propanidid GABA_A_Receptor GABA-A Receptor Propanidid->GABA_A_Receptor Binds and potentiates Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational change Chloride_Channel Chloride Ion Channel (Closed) Chloride_Influx Chloride Ion Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: Signaling pathway of propanidid at the GABA-A receptor.

Conclusion

This compound is a fundamental chemical building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and versatile reactivity make it a valuable precursor for more complex molecules. The example of propanidid demonstrates how derivatives of this compound can be utilized to create compounds that interact with specific and critical biological targets, such as the GABA-A receptor, to achieve desired therapeutic effects. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Methoxyacetonitrile: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methoxyacetonitrile, a polar aprotic solvent, is emerging as a valuable tool in organic synthesis, offering a unique combination of properties that can enhance reaction rates and facilitate product purification. Its utility spans a range of applications, from serving as a reaction medium in nucleophilic substitution reactions to its use in the synthesis of pharmaceutical intermediates and polymers. This document provides detailed application notes, experimental protocols, and a summary of its key physicochemical properties to guide researchers in its effective use.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application. This compound possesses a favorable profile for various synthetic transformations.

PropertyValueReferences
Molecular Formula C₃H₅NO[1][2]
Molecular Weight 71.08 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 118-119 °C @ 731 mmHg[1]
Density 0.946 g/mL[1]
Refractive Index 1.380[1]
Solubility Soluble in water and many organic solvents.[3]
CAS Number 1738-36-9[1]

Applications in Organic Synthesis

This compound's polar aprotic nature makes it an excellent choice for a variety of organic reactions.[3] It is particularly well-suited for reactions involving polar intermediates and reagents, such as nucleophilic substitution reactions, without interfering with the reaction pathway.[4]

Nucleophilic Substitution Reactions (SN2)

This compound is an ideal solvent for SN2 reactions. Its polarity helps to dissolve the nucleophile, while its aprotic nature prevents the solvation of the nucleophile, thereby increasing its reactivity.[5][6] This can lead to faster reaction rates and higher yields compared to protic solvents. A prime example of its application is in the Williamson ether synthesis.

dot

SN2_Reaction_Workflow Reactants Reactants (Alkyl Halide + Nucleophile) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reactants->Reaction_Setup Solvent This compound (Solvent) Solvent->Reaction_Setup Reaction Sₙ2 Reaction Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Product (Ether) Purification->Product

General workflow for an SN2 reaction.
Pharmaceutical and Polymer Synthesis

This compound serves as a crucial solvent and intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1][7] Its ability to provide a stable reaction medium can lead to improved yields and easier purification of the final products.[1]

Experimental Protocols

The following is a representative protocol for a Williamson ether synthesis, a classic SN2 reaction, adapted for the use of this compound as a solvent.

Williamson Ether Synthesis of Phenacetin (B1679774) (Illustrative Protocol)

Objective: To synthesize phenacetin from acetaminophen (B1664979) and ethyl iodide using this compound as the solvent.

Materials:

  • Acetaminophen

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃), finely pulverized

  • This compound (anhydrous)

  • Deionized water

  • tert-Butyl methyl ether (TBME)

  • 5% aqueous sodium hydroxide (B78521) (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization (e.g., Craig tube or Erlenmeyer flask)

  • Melting point apparatus

  • Infrared (IR) spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine acetaminophen (1.0 eq), finely pulverized anhydrous potassium carbonate (2.0 eq), and anhydrous this compound.

  • Add ethyl iodide (1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the mixture to a gentle reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with tert-butyl methyl ether (3 x volume of aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with 5% aqueous NaOH (2 x volume of organic layer) to remove any unreacted acetaminophen.

    • Wash the organic layer with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Recrystallize the crude phenacetin from a mixed solvent system of hot ethyl acetate and hexane to yield the pure product.

  • Characterization:

    • Determine the melting point of the purified phenacetin.

    • Obtain an IR spectrum and compare it with the spectrum of the starting material, acetaminophen.

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Williamson_Ether_Synthesis_Logic cluster_Step1 Step 1: Deprotonation cluster_Step2 Step 2: Nucleophilic Attack Acetaminophen Acetaminophen (Ar-OH) Phenoxide Acetaminophen Phenoxide (Ar-O⁻) Acetaminophen->Phenoxide Deprotonation K2CO3 K₂CO₃ (Base) K2CO3->Phenoxide Phenacetin Phenacetin (Ar-O-Et) Phenoxide->Phenacetin Sₙ2 Attack Ethyl_Iodide Ethyl Iodide (Et-I) Ethyl_Iodide->Phenacetin

Key steps in the Williamson ether synthesis.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from heat and open flames.[9]

Conclusion

This compound is a promising solvent for organic synthesis, particularly for SN2 reactions. Its unique properties can lead to improved reaction outcomes. The provided protocols and data serve as a starting point for researchers to explore the full potential of this versatile solvent in their synthetic endeavors.

References

Methoxyacetonitrile: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyacetonitrile, an activated nitrile compound, presents significant potential as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a reactive nitrile group and an alpha-methoxy substituent, open avenues for the construction of diverse and complex molecular scaffolds that are pivotal in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methoxy (B1213986) group enhances the acidity of the alpha-protons, facilitating a range of condensation and cyclization reactions that are fundamental to the formation of heterocyclic rings.

This document provides detailed application notes and protocols for the use of this compound and analogous activated nitriles in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and thiophenes. While direct and extensively documented protocols for this compound are emerging, the methodologies presented here are based on well-established reactions of structurally related activated nitriles. These protocols serve as a robust foundation for researchers to adapt and optimize conditions for the specific use of this compound in their synthetic endeavors.

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines often involves the condensation of activated nitriles with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization. The following protocol details a general and widely applicable method for the synthesis of 2-amino-3-cyanopyridines, which are valuable intermediates for further functionalization.

Application Note:

This protocol describes a multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. This compound, as an activated nitrile, can potentially be utilized in similar reaction schemes, likely requiring optimization of reaction conditions such as temperature and catalyst. The resulting methoxy-substituted pyridines could serve as key intermediates in the development of novel therapeutics.

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives (Analogous Approach)

This protocol is adapted from the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Data Presentation:
EntryAromatic AldehydeMethyl KetoneYield (%)
1BenzaldehydeAcetone85
24-ChlorobenzaldehydeAcetone92
34-MethoxybenzaldehydeAcetophenone88
43-NitrobenzaldehydeCyclohexanone78

Logical Workflow for Pyridine (B92270) Synthesis:

Pyridine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start1 This compound (or other activated nitrile) Reaction Condensation & Cyclization Start1->Reaction Start2 1,3-Dicarbonyl Compound (or equivalent) Start2->Reaction Start3 Ammonia Source (e.g., Ammonium Acetate) Start3->Reaction Product Substituted Pyridine Reaction->Product

General workflow for pyridine synthesis.

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of vital heterocycles in drug development. Their synthesis can be achieved through the cyclocondensation of an activated nitrile with a three-carbon component and an amidine or guanidine.

Application Note:

The following protocol illustrates the synthesis of 4-aminopyrimidines from an activated nitrile. This compound could potentially replace malononitrile in this type of reaction, leading to the formation of methoxy-substituted pyrimidines. The amino group at the 4-position and the methoxy group would offer handles for further chemical modifications.

Experimental Protocol: Synthesis of 4-Amino-5-pyrimidinecarbonitriles (Analogous Approach)

This protocol is based on the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Amidine hydrochloride (1 mmol)

  • Sodium acetate (1.2 mmol)

  • Water (10 mL)

Procedure:

  • To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol) in water (10 mL), add sodium acetate (1.2 mmol).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Data Presentation:
EntryAldehydeAmidineYield (%)
1BenzaldehydeBenzamidine HCl90
24-MethylbenzaldehydeAcetamidine HCl85
32-NaphthaldehydeGuanidine HCl95
4Furan-2-carbaldehydeBenzamidine HCl88
Signaling Pathway Involving Pyrimidine (B1678525) Derivatives:

Many pyrimidine derivatives act as kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation promotes Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Kinase_Cascade inhibits

Inhibition of a kinase signaling pathway.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] 2-Aminothiophenes are versatile intermediates for the synthesis of various other heterocycles, including thiazoles.

Application Note:

This compound can be explored as the activated nitrile component in the Gewald reaction. The resulting 2-amino-3-methoxythiophene derivatives would be valuable precursors for the synthesis of novel thiazole-containing compounds and other fused heterocyclic systems.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (Analogous Approach)

This protocol is a general procedure for the Gewald reaction.

Materials:

  • Ketone or Aldehyde (10 mmol)

  • Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)

  • Elemental Sulfur (10 mmol, 0.32 g)

  • Morpholine or Diethylamine (2 mL)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the ketone or aldehyde (10 mmol) and the activated nitrile (10 mmol) in ethanol (30 mL).

  • Add elemental sulfur (10 mmol, 0.32 g) to the mixture.

  • Add the base (morpholine or diethylamine, 2 mL) dropwise with stirring.

  • Heat the mixture to reflux for 1-2 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene.

Data Presentation:
EntryCarbonyl CompoundActivated NitrileBaseYield (%)
1CyclohexanoneMalononitrileMorpholine85
2AcetoneEthyl CyanoacetateDiethylamine75
3AcetophenoneMalononitrileMorpholine80
4PropanalCyanoacetamideDiethylamine70

Gewald Reaction Mechanism:

Gewald_Mechanism cluster_steps Reaction Steps cluster_intermediates Intermediates & Product A 1. Knoevenagel Condensation Knoevenagel_Product α,β-Unsaturated Nitrile A->Knoevenagel_Product B 2. Michael Addition of Sulfur Thiolate_Intermediate Thiolate Adduct B->Thiolate_Intermediate + S, Base C 3. Cyclization Cyclized_Intermediate Dihydrothiophene C->Cyclized_Intermediate D 4. Tautomerization Product 2-Aminothiophene D->Product Start Ketone + Activated Nitrile Start->A Knoevenagel_Product->B + S, Base Thiolate_Intermediate->C Cyclized_Intermediate->D

Simplified mechanism of the Gewald reaction.

Conclusion

This compound holds considerable promise as a readily available and reactive building block for the synthesis of a diverse range of heterocyclic compounds. While direct, optimized protocols for its use in every major class of heterocyclic synthesis are still being established, the analogous methods presented in this document provide a strong foundation for researchers. By leveraging the known reactivity of other activated nitriles, scientists and drug development professionals can unlock the potential of this compound to create novel molecular architectures with significant potential for therapeutic applications. Further exploration and optimization of reaction conditions will undoubtedly expand the utility of this versatile reagent in the field of medicinal chemistry.

References

Methoxyacetonitrile Derivatives as Key Precursors in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetonitrile and its substituted analogues are versatile chemical intermediates that play a crucial role in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their unique structural features, including the methoxy (B1213986) and nitrile functional groups, provide reactive sites for various chemical transformations, making them valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical ingredients starting from this compound derivatives. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Propanidid (B1678258) from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (B1278812)

Propanidid is an ultra-short-acting intravenous anesthetic. A key intermediate in its synthesis is 2-(3-hydroxy-4-methoxyphenyl)acetonitrile.

Synthesis of the Precursor: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Several methods exist for the synthesis of this key precursor. Below is a comparison of two common routes.

Data Presentation: Comparison of Synthetic Routes to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

ParameterMethod 1: Direct Cyanation from Vanillyl Alcohol[1]Method 2: Two-Step Synthesis via Vanillyl Chloride[1]
Starting Material Vanillyl alcoholVanillyl alcohol
Key Reagents Sodium cyanide, N,N-Dimethylformamide (DMF)Concentrated HCl, Sodium cyanide, Acetone, Sodium iodide
Reaction Temperature 120°CReflux
Reaction Time 24 hours16-20 hours (cyanation step)
Reported Yield 68%74-81% (for analogous p-methoxyphenylacetonitrile)
Experimental Protocols

Protocol 1: Direct Cyanation of Vanillyl Alcohol [1]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-Dimethylformamide (DMF).

  • Add sodium cyanide (0.14 mol) to the solution.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • After cooling to room temperature, cautiously add 100 mL of water.

  • Basify the mixture to pH 10 with solid sodium hydroxide (B78521) and remove DMF by distillation under reduced pressure.

  • Add 250 mL of water and 20 mL of acetic acid to achieve a neutral pH.

  • Extract the aqueous mixture five times with 100 mL portions of chloroform.

  • Combine the organic extracts and wash five times with 50 mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the product.

Protocol 2: Two-Step Synthesis via Vanillyl Chloride [1]

  • Part A: Synthesis of Vanillyl Chloride

    • In a flask, vigorously stir 1 mole of vanillyl alcohol with 248 mL of concentrated hydrochloric acid for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the lower layer containing vanillyl chloride.

  • Part B: Cyanation of Vanillyl Chloride

    • In a three-necked round-bottom flask fitted with a stirrer and reflux condenser, place the dried vanillyl chloride.

    • Add 1.5 moles of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.

    • Heat the mixture under reflux with vigorous stirring for 16-20 hours.

    • Cool the reaction mixture and filter with suction.

    • Wash the solid on the filter with 200 mL of acetone.

    • Combine the filtrates and distill to remove the acetone.

    • Take up the residual oil in 300 mL of benzene (B151609) and wash with three 100 mL portions of hot water.

    • Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain the product.

Synthesis of Propanidid

The synthesis of propanidid from 2-(3-hydroxy-4-methoxyphenyl)acetonitrile involves three main steps: hydrolysis of the nitrile to a carboxylic acid, esterification, and finally, etherification.[2]

Workflow for Propanidid Synthesis

G A 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile B Hydrolysis (H₂SO₄ or NaOH) A->B C 3-Methoxy-4-hydroxyphenylacetic acid B->C D Esterification C->D E Propyl 3-methoxy-4-hydroxyphenylacetate D->E F Etherification E->F G Propanidid F->G

Caption: Synthetic pathway from the nitrile intermediate to Propanidid.

Synthesis of Melatonin (B1676174) Analogues from 5-Methoxyindole-3-acetonitrile (B1351729)

5-Methoxyindole-3-acetonitrile is a key precursor for the synthesis of melatonin and its analogues, which are investigated for treating sleep disorders and other neurological conditions.[3]

Synthesis of Melatonin

A reported synthesis of melatonin involves the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation.[3]

Protocol 3: Synthesis of Melatonin [3]

  • Reduce 100 mg of 5-methoxyindole-3-acetonitrile with 160 mg of sodium and 2 mL of ethanol (B145695) to yield 5-methoxytryptamine.

  • Acetylate the resulting product with 4 mL of both glacial acetic acid and acetic anhydride (B1165640) at 100°C for 1 minute.

  • Purify the final product by countercurrent distribution and silicic acid chromatography to obtain melatonin (40 mg).

Synthesis of Melatonin from 5-Methoxyindole-3-acetonitrile

G A 5-Methoxyindole-3-acetonitrile B Reduction (Na, EtOH) A->B C 5-Methoxytryptamine B->C D Acetylation (Acetic Acid, Acetic Anhydride) C->D E Melatonin D->E

Caption: Key steps in the synthesis of Melatonin.

Synthesis of Antidepressants from 4-Methoxyphenylacetonitrile (B141487)

4-Methoxyphenylacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antidepressants.[4][5]

While specific, detailed public-domain protocols for the conversion of 4-methoxyphenylacetonitrile to specific commercial antidepressants are proprietary, its role as a key building block is well-established. The general strategy involves the chemical modification of the nitrile and the aromatic ring to construct the final complex API.

Logical Relationship in Antidepressant Synthesis

G A 4-Methoxyphenylacetonitrile (Key Intermediate) B Multi-step Organic Synthesis A->B Versatile Building Block C Antidepressant API B->C Final Product

Caption: Role of 4-Methoxyphenylacetonitrile in antidepressant synthesis.

Synthesis of Vildagliptin using a Cyanopyrrolidine Intermediate

Vildagliptin is a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. While not directly starting from this compound, this synthesis showcases the importance of the nitrile group in forming the final API. The nitrile is typically formed from the corresponding amide.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

An efficient method for the preparation of this key intermediate starts from L-proline.[4][6][7]

Data Presentation: Synthesis of Vildagliptin Intermediate

StepStarting MaterialKey ReagentsProductReported Yield
1. N-Acylation L-prolineChloroacetyl chloride, THF(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid~90%[8]
2. Amidation (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidDicyclohexylcarbodiimide (DCC), Ammonium bicarbonate(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide52%[7]
3. Dehydration (Nitrile Formation) (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamideTrifluoroacetic anhydride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile83%[7]
Experimental Protocols

Protocol 4: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [8]

  • To a solution of L-proline (10 g, 0.087 mol) in 100 mL of THF at 0°C under an argon atmosphere, slowly add chloroacetyl chloride (10.0 mL, 0.132 mol).

  • Reflux the mixture with stirring for 2.5 hours.

  • After cooling to room temperature, dilute with 20 mL of water and stir for 20 minutes.

  • Add 20 mL of saturated brine and 200 mL of ethyl acetate.

  • Separate the organic layer, and re-extract the aqueous layer twice with 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield the product (15.0 g, 90%).

Protocol 5: Synthesis of Vildagliptin [6][7]

  • React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of K2CO3 at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product, Vildagliptin, can be isolated and purified. A reported yield for this step is 50%.[6][7]

Experimental Workflow for Vildagliptin Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final API Synthesis A L-proline B N-Acylation A->B C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid B->C D Amidation C->D E (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide D->E F Dehydration E->F G (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile F->G I Condensation G->I H 3-amino-1-adamantanol H->I J Vildagliptin I->J

Caption: Overall synthetic workflow for Vildagliptin.

References

Application Notes and Protocols for Methoxyacetonitrile in Cationic Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a powerful technique for the synthesis of a wide range of polymers, particularly those derived from electron-rich monomers such as vinyl ethers and styrenes. The control over the polymerization process is crucial for obtaining polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-functionalities, which are critical attributes for applications in drug delivery, biomaterials, and advanced materials. Methoxyacetonitrile, a polar aprotic solvent, is a valuable component in achieving controlled or "living" cationic polymerization. Its role is primarily inferred from the extensive research on acetonitrile (B52724), a structurally similar solvent, which has been shown to moderate the reactivity of the propagating cationic species, thereby minimizing side reactions like chain transfer and termination.

These application notes provide an overview of the role of this compound (by analogy with acetonitrile) in cationic polymerization and offer detailed protocols for its use in the controlled polymerization of relevant monomers.

Principle of this compound in Controlling Cationic Polymerization

In cationic polymerization, the propagating species is a carbocation, which is highly reactive and susceptible to undesirable side reactions. Polar aprotic solvents like this compound can play a crucial role in stabilizing this carbocation. The lone pair of electrons on the nitrogen atom of the nitrile group can interact with the positively charged carbon center of the propagating chain. This interaction reversibly forms a stabilized species, which is in equilibrium with the more reactive, free carbocation. This equilibrium slows down the rate of propagation and reduces the concentration of the highly reactive species, thus suppressing chain transfer and termination reactions. This control leads to a "living" polymerization process, where the polymer chains grow at a uniform rate and remain active until all the monomer is consumed.

The use of a polar solvent like this compound is often in conjunction with a less polar co-solvent, such as dichloromethane (B109758) (CH₂Cl₂), to achieve an optimal balance between polymerization rate and control.

Applications

The controlled synthesis of polymers enabled by the use of this compound (or analogous nitrile solvents) is particularly relevant for:

  • Drug Delivery: Well-defined block copolymers with hydrophilic and hydrophobic segments can be synthesized for the formation of micelles or other nanostructures for targeted drug delivery.

  • Biomaterials: Biocompatible and biodegradable polymers with specific functional groups can be prepared for tissue engineering and other biomedical applications.

  • Advanced Materials: The synthesis of polymers with controlled architectures, such as star polymers and block copolymers, allows for the tuning of material properties for a variety of advanced applications.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from cationic polymerization of p-methoxystyrene (pMOS) using acetonitrile (CH₃CN) as a controlling solvent. It is anticipated that similar results can be achieved with this compound.

MonomerInitiator/Co-initiator SystemSolvent SystemTemperature (°C)Monomer Conversion (%)M_n ( g/mol , theoretical)M_n ( g/mol , experimental)Polydispersity (M_w/M_n)Reference
pMOS1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃CH₂Cl₂/CH₃CN (various ratios)Room Temp.>955,000 - 30,0004,800 - 29,5001.2 - 1.35[1][2]
pMOS1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃H₂O/CH₃CN (3:2 v/v)Room Temp.up to 100up to 3,000up to 3,000~1.3[1]

Experimental Protocols

The following are generalized protocols for the living cationic polymerization of p-methoxystyrene using a mixed solvent system containing a nitrile solvent like this compound. Note: These protocols are based on studies using acetonitrile; adjustments may be necessary when using this compound.

Protocol 1: Living Cationic Polymerization of p-Methoxystyrene in a Dichloromethane/Methoxyacetonitrile Solvent Mixture

Materials:

  • p-Methoxystyrene (pMOS), purified by distillation over CaH₂.

  • 1-(4-methoxyphenyl)ethanol (initiator), synthesized or purchased.

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (co-initiator).

  • Dichloromethane (CH₂Cl₂), distilled from CaH₂.

  • This compound, distilled from CaH₂.

  • Methanol (for termination).

  • Argon or Nitrogen gas (inert atmosphere).

  • Standard Schlenk line and glassware.

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and then cooled under a stream of inert gas.

  • Reagent Preparation:

    • Prepare a stock solution of the initiator, 1-(4-methoxyphenyl)ethanol, in CH₂Cl₂.

    • Prepare a stock solution of the co-initiator, B(C₆F₅)₃, in CH₂Cl₂.

  • Polymerization:

    • To the reaction flask, add the desired volume of CH₂Cl₂ and this compound to achieve the desired solvent ratio (e.g., 1:1 v/v).

    • Add the purified pMOS monomer to the solvent mixture.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Bring the flask to the desired reaction temperature (e.g., room temperature).

    • Under an inert atmosphere, add the initiator solution via syringe, followed by the co-initiator solution to start the polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Aqueous Dispersion Living Cationic Polymerization of p-Methoxystyrene

Materials:

  • p-Methoxystyrene (pMOS), purified.

  • 1-(4-methoxyphenyl)ethanol (initiator).

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (co-initiator).

  • Deionized water.

  • This compound.

  • Methanol (for termination).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of deionized water and this compound (e.g., 3:2 v/v).

  • Dispersion Formation: Add the pMOS monomer to the aqueous/organic mixture and stir vigorously to form a stable dispersion.

  • Initiation:

    • Prepare a solution of the initiator and co-initiator in a small amount of a suitable solvent (e.g., CH₂Cl₂).

    • Add the initiator/co-initiator solution to the vigorously stirred monomer dispersion to initiate polymerization.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) with continuous stirring.

  • Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1.

  • Isolation: Isolate the polymer by precipitation, filtration, and drying as described in Protocol 1. The work-up may require solvent extraction to separate the polymer from the aqueous phase.

Visualizations

Logical Workflow for Controlled Cationic Polymerization

Controlled_Cationic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation Purify_Monomer Purify Monomer Mix Mix Monomer & Solvents under Inert Atmosphere Purify_Monomer->Mix Dry_Solvents Dry Solvents (e.g., this compound) Dry_Solvents->Mix Prepare_Initiator Prepare Initiator & Co-initiator Solutions Initiate Initiate Polymerization (Add Initiator & Co-initiator) Prepare_Initiator->Initiate Mix->Initiate Propagate Propagation (Living Chain Growth) Initiate->Propagate Terminate Terminate Reaction (e.g., with Methanol) Propagate->Terminate Isolate Isolate Polymer (Precipitation & Drying) Terminate->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize Cationic_Polymerization_Mechanism Initiator Initiator (e.g., R-X) Active_Species Active Propagating Carbocation (P+) Initiator->Active_Species + Lewis Acid + Monomer Lewis_Acid Lewis Acid (e.g., B(C6F5)3) Lewis_Acid->Active_Species Monomer Monomer (M) Monomer->Active_Species Dormant_Species Dormant Species (P-X) Active_Species->Dormant_Species Reversible Termination Stabilized_Species Nitrile-Stabilized Cation (P-Nitrile+) Active_Species->Stabilized_Species Reversible Stabilization Polymer Polymer Chain Active_Species->Polymer + n(Monomer) (Propagation) This compound This compound This compound->Stabilized_Species

References

Application Notes and Protocols for the Synthesis of Propanidid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propanidid (B1678258), chemically known as propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate, is an ultra-short-acting intravenous anesthetic agent. While it is no longer in widespread clinical use, its synthesis remains a subject of interest for medicinal chemists and researchers in drug development. This document provides a detailed protocol for a plausible synthetic route to propanidid, based on established organic chemistry principles. It should be noted that a direct role for methoxyacetonitrile in the synthesis of propanidid has not been established in the reviewed literature. The presented synthesis, therefore, utilizes more conventional and readily available starting materials.

The proposed synthesis involves a two-step process commencing with the commercially available homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). The first step is an O-alkylation of the phenolic hydroxyl group of homovanillic acid with N,N-diethyl-2-chloroacetamide. This is followed by an acid-catalyzed esterification of the resulting carboxylic acid with propanol (B110389) to yield the final product, propanidid.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be carried out in a well-equipped chemical laboratory, adhering to all necessary safety precautions.

Experimental Protocols

Step 1: Synthesis of 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid

This step involves the O-alkylation of homovanillic acid with N,N-diethyl-2-chloroacetamide in the presence of a suitable base.

Materials:

  • Homovanillic acid (1.0 eq)

  • N,N-diethyl-2-chloroacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homovanillic acid (1.0 eq) and acetone.

  • To this suspension, add potassium carbonate (2.0 eq) and N,N-diethyl-2-chloroacetamide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of Propanidid (propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate)

This final step is the Fischer esterification of the carboxylic acid intermediate with propanol using a strong acid catalyst.

Materials:

  • 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid (1.0 eq)

  • n-Propanol (used as solvent and reactant)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid (1.0 eq) in an excess of n-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess propanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude propanidid.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure propanidid.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of propanidid.

StepReactantProductMolar Mass ( g/mol )Starting Amount (g)Yield (%)Purity (by HPLC)
1Homovanillic acid4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid182.1710.085>95%
24-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acidPropanidid295.3413.578>98%

Visualizations

Logical Workflow for the Synthesis of Propanidid

Propanidid_Synthesis cluster_start Starting Materials cluster_reactions Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A Homovanillic acid R1 Step 1: O-Alkylation A->R1 B N,N-diethyl-2-chloroacetamide B->R1 C n-Propanol R2 Step 2: Esterification C->R2 I1 4-[2-(diethylamino)-2-oxoethoxy]- 3-methoxyphenylacetic acid R1->I1 K₂CO₃, Acetone P Propanidid R2->P H₂SO₄ (cat.) I1->R2 Propanidid_Mechanism cluster_step1 Step 1: O-Alkylation Mechanism cluster_step2 Step 2: Fischer Esterification Mechanism S1_1 Homovanillic acid (phenolic -OH) S1_2 Base (K₂CO₃) deprotonates -OH S1_1->S1_2 S1_3 Phenoxide ion (nucleophile) S1_2->S1_3 S1_5 SN2 Reaction: Nucleophilic attack on CH₂Cl S1_3->S1_5 S1_4 N,N-diethyl-2-chloroacetamide (electrophile) S1_4->S1_5 S1_6 Intermediate Product S1_5->S1_6 S2_1 Carboxylic Acid Intermediate S2_2 Protonation of carbonyl oxygen (H⁺) S2_1->S2_2 S2_3 Activated Carbonyl S2_2->S2_3 S2_4 Nucleophilic attack by n-Propanol S2_3->S2_4 S2_5 Tetrahedral Intermediate S2_4->S2_5 S2_6 Proton transfer S2_5->S2_6 S2_7 Elimination of H₂O S2_6->S2_7 S2_8 Deprotonation S2_7->S2_8 S2_9 Propanidid (Ester) S2_8->S2_9

Application Notes and Protocols for Methoxyacetonitrile (MOAN) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (MOAN), a nitrile-based organic solvent, presents itself as a potential electrolyte component for lithium-ion batteries. Drawing parallels from the well-studied acetonitrile (B52724) (AN), MOAN is anticipated to offer advantageous properties such as high ionic conductivity and good oxidative stability.[1][2] However, similar to other nitrile-based solvents, its application is challenged by its reductive instability at the anode, which can lead to poor cycling performance.[1]

These application notes provide a comprehensive overview of the potential use of this compound in lithium-ion battery electrolytes. Due to the limited availability of specific research on MOAN, the information and protocols presented herein are largely based on data from closely related nitrile solvents, particularly acetonitrile (AN) and 3-methoxypropionitrile (B90507) (MPN). This document aims to serve as a foundational guide for researchers venturing into the investigation of MOAN-based electrolytes.

Physicochemical and Electrochemical Properties

The performance of an electrolyte is dictated by a combination of its physical and chemical properties. For MOAN-based electrolytes, these properties are expected to be influenced by the choice of lithium salt and any additives used. The following tables summarize the anticipated properties based on analogous nitrile-based systems.

Table 1: Physicochemical Properties of Nitrile-Based Electrolytes

PropertyAnticipated Value for MOAN-based ElectrolytesReference (Acetonitrile/3-Methoxypropionitrile)
Ionic Conductivity High (>10 mS/cm at room temperature)[2][3]
Viscosity Low (<1 cP)[3][4]
Dielectric Constant High (>30)[5]
Flash Point Relatively low, posing a safety concern[6]

Table 2: Electrochemical Performance of Nitrile-Based Electrolytes

ParameterAnticipated Performance for MOAN-based ElectrolytesReference (Acetonitrile/3-Methoxypropionitrile)
Electrochemical Stability Window Wide anodic stability (>4.5 V vs. Li/Li⁺), poor cathodic stability[7][8]
Cycling Performance (Graphite Anode) Poor without additives due to reductive decomposition[9][10]
Rate Capability Potentially high due to high ionic conductivity[8]
Safety Concerns related to flammability and potential gas generation[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of new electrolyte formulations. The following sections provide methodologies for the preparation and characterization of MOAN-based electrolytes, adapted from established procedures for similar systems.

Protocol 1: Preparation of MOAN-Based Electrolyte

This protocol describes the preparation of a 1 M LiPF₆ solution in this compound. All procedures should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<1 ppm).[11][12]

Materials:

  • This compound (MOAN), battery grade (<20 ppm H₂O)

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Molecular sieves (3Å), activated

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Glassware (volumetric flasks, beakers, etc.), oven-dried

Procedure:

  • Drying of MOAN: Dry the this compound over activated 3Å molecular sieves for at least 24 hours inside the glovebox.

  • Drying of Glassware: All glassware should be thoroughly dried in a vacuum oven at 120 °C for at least 12 hours and then transferred to the glovebox while still hot.

  • Salt Dissolution:

    • Weigh the required amount of LiPF₆ in a clean, dry beaker inside the glovebox.

    • Measure the required volume of dried MOAN and add it to the beaker containing the LiPF₆.

    • Stir the mixture with a magnetic stirrer until the LiPF₆ is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize any potential degradation.

G cluster_prep Electrolyte Preparation Workflow Start Start Dry_MOAN Dry this compound (over 3Å molecular sieves) Start->Dry_MOAN Dry_Glassware Dry Glassware (Vacuum oven, 120°C) Start->Dry_Glassware Mix_Solvent_Salt Mix MOAN and LiPF₆ Dry_MOAN->Mix_Solvent_Salt Weigh_LiPF6 Weigh LiPF₆ Dry_Glassware->Weigh_LiPF6 Weigh_LiPF6->Mix_Solvent_Salt Stir Stir until dissolved Mix_Solvent_Salt->Stir Store Store in glovebox Stir->Store End End Store->End

Caption: Workflow for the preparation of MOAN-based electrolyte.

Protocol 2: Electrochemical Stability Window Measurement

The electrochemical stability window (ESW) is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[13][14]

Materials and Equipment:

  • Three-electrode cell (e.g., Swagelok-type)

  • Working electrode: Glassy carbon or platinum

  • Counter and Reference electrode: Lithium metal foil

  • Separator: Glass fiber or polypropylene

  • Potentiostat/Galvanostat

  • MOAN-based electrolyte

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox. Place the separator between the working electrode and the lithium counter/reference electrode. Add a few drops of the MOAN-based electrolyte to wet the separator.

  • Cyclic Voltammetry Setup:

    • Connect the cell to the potentiostat.

    • Set the potential range for the CV scan. A typical range would be from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).

    • Set a slow scan rate, typically 0.5 to 1.0 mV/s, to allow for the detection of subtle redox events.[15]

  • Measurement: Run the cyclic voltammetry scan. The anodic and cathodic limits of the ESW are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

G cluster_esw Electrochemical Stability Window (ESW) Measurement Workflow Start Start Assemble_Cell Assemble 3-electrode cell (WE, RE/CE, Separator) Start->Assemble_Cell Add_Electrolyte Add MOAN-based electrolyte Assemble_Cell->Add_Electrolyte Connect_Potentiostat Connect to Potentiostat Add_Electrolyte->Connect_Potentiostat Set_Parameters Set CV parameters (Potential range, Scan rate) Connect_Potentiostat->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Analyze_Data Determine anodic and cathodic limits Run_CV->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the electrochemical stability window.

Protocol 3: Galvanostatic Cycling Performance

This protocol outlines the procedure for evaluating the cycling performance of a half-cell (e.g., graphite (B72142) || Li) using the MOAN-based electrolyte.[8][16]

Materials and Equipment:

  • Coin cells (e.g., CR2032)

  • Graphite anode

  • Lithium metal counter/reference electrode

  • Separator

  • MOAN-based electrolyte

  • Battery cycler

Procedure:

  • Cell Assembly: Assemble the coin cell in a glovebox. The typical configuration is anode, separator, and lithium metal, with the electrolyte wetting all components.

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the anode (e.g., 0.01-1.5 V for graphite).[17] This allows for the formation of a stable solid electrolyte interphase (SEI).

  • Cycling Test:

    • Cycle the cell at a desired C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100 or more).

    • Record the charge and discharge capacities for each cycle.

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability and efficiency of the electrolyte.

G cluster_cycling Galvanostatic Cycling Workflow Start Start Assemble_Coin_Cell Assemble Coin Cell (Anode, Separator, Li) Start->Assemble_Coin_Cell Add_Electrolyte Add MOAN-based electrolyte Assemble_Coin_Cell->Add_Electrolyte Formation_Cycles Perform Formation Cycles (Low C-rate) Add_Electrolyte->Formation_Cycles Galvanostatic_Cycling Cycle at desired C-rate (e.g., 1C) Formation_Cycles->Galvanostatic_Cycling Record_Data Record Capacity and Coulombic Efficiency Galvanostatic_Cycling->Record_Data Analyze_Performance Plot Capacity vs. Cycle # Record_Data->Analyze_Performance End End Analyze_Performance->End

Caption: Workflow for evaluating galvanostatic cycling performance.

Strategies for Improving Performance

The primary challenge for MOAN-based electrolytes is expected to be the poor stability against the anode. Strategies successfully employed for acetonitrile can be adapted for MOAN:

  • High-Concentration Electrolytes: Increasing the salt concentration can reduce the activity of the solvent molecules, thereby suppressing their decomposition at the anode surface.[7]

  • Film-Forming Additives: The addition of small amounts of additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can promote the formation of a stable SEI layer, which protects the electrolyte from further reduction.[3][10]

  • Co-solvents: Utilizing MOAN as a co-solvent with conventional carbonate-based solvents (e.g., ethylene (B1197577) carbonate, dimethyl carbonate) can balance the desired properties of high conductivity from the nitrile component and good SEI formation from the carbonate component.[3]

G MOAN_Electrolyte This compound (MOAN) Electrolyte Challenge Poor Reductive Stability (Anode Instability) MOAN_Electrolyte->Challenge High_Concentration High Salt Concentration Challenge->High_Concentration Mitigation Strategy Additives Film-Forming Additives (e.g., VC, FEC) Challenge->Additives Mitigation Strategy Co_solvents Use as a Co-solvent with Carbonates Challenge->Co_solvents Mitigation Strategy Improved_Performance Improved Cycling Stability and Performance High_Concentration->Improved_Performance Additives->Improved_Performance Co_solvents->Improved_Performance

Caption: Logical relationship for improving MOAN electrolyte performance.

Safety Considerations

Nitrile-based solvents, including this compound, are flammable and can be toxic.[6] It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated area or a fume hood. In case of a battery failure, there is a risk of thermal runaway and the release of flammable and toxic gases.[6] Proper safety protocols for battery testing should always be followed.

Conclusion

This compound holds promise as a potential component in lithium-ion battery electrolytes, primarily due to its anticipated high ionic conductivity. However, its successful implementation will heavily rely on overcoming the challenge of its reductive instability. The protocols and strategies outlined in these application notes, derived from research on analogous nitrile-based systems, provide a solid foundation for the systematic investigation and development of MOAN-based electrolytes for next-generation lithium-ion batteries. Further research is essential to elucidate the specific properties and performance of this compound in various electrolyte formulations.

References

Application Notes and Protocols for the C-H Activation of Methoxyacetonitrile Under High Pressure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of C-H bonds is a cornerstone of modern organic synthesis, offering an atom-economical and efficient route to complex molecules from simple precursors.[1] Methoxyacetonitrile (CH₃OCH₂CN) is a valuable building block, and the selective activation of its C-H bonds opens a direct pathway to novel substituted nitrile derivatives, which are precursors to a wide range of pharmaceuticals and functional materials.

High-pressure chemistry offers a unique parameter space for influencing reaction rates, selectivity, and equilibria.[2] By applying high pressure, typically in the range of 2-20 kbar, reaction volumes of activation (ΔV‡) can be overcome, leading to accelerated reactions, especially for those with a negative activation volume.[3][4] This can enable transformations that are sluggish or do not proceed under ambient conditions.[5]

This document provides an overview of the C-H activation of acetonitrile (B52724) as a model system and proposes a hypothetical protocol for the C-H activation of this compound under high-pressure conditions.

C-H Activation of Acetonitrile: A Model System

The C-H bonds of acetonitrile (CH₃CN) are known to be inert but can be activated by transition metal catalysts, such as rhodium and nickel complexes.[6][7][8] Studies have shown that both C-H and C-CN bond activation are possible, with the outcome often depending on the metal center, ligands, and reaction conditions.[7][8]

Rhodium complexes, for instance, have been shown to selectively activate the C-H bond of acetonitrile via oxidative addition.[7][8][9] The resulting cyanomethyl-rhodium hydride complexes can then be further functionalized. Both photochemical and thermal methods have been employed to generate the active rhodium species.[8][9] Nickel complexes have also been reported to activate the C-H bond of an acetonitrile ligand.[6][10]

The Role of High Pressure in C-H Activation

Applying high pressure can significantly influence the course of C-H activation reactions in several ways:

  • Increased Reaction Rates: For reactions with a negative volume of activation, such as many bond-forming and addition reactions, high pressure can lead to a dramatic increase in the reaction rate.[2][3]

  • Enhanced Selectivity: Pressure can alter the selectivity of a reaction by favoring the pathway with a more negative activation volume.[11] This could potentially be used to favor C-H activation over competing pathways like C-CN activation.

  • Enabling Difficult Reactions: High pressure can promote reactions that are otherwise kinetically hindered at atmospheric pressure.[5]

Quantitative Data Presentation

The following table summarizes key data from studies on the C-H activation of acetonitrile, which can serve as a reference for designing experiments with this compound.

Catalyst/ConditionsSubstrateProduct(s)Yield/ObservationsReference
[Tp′Rh(PMe₃)] fragment (photochemical)AcetonitrileTp′Rh(PMe₃)(CH₂CN)HSelective C-H activation[8][9]
[Tp′Rh(PMe₃)] fragment (thermal, 80°C)AcetonitrileTp′Rh(PMe₃)(CH₂CN)HC-H activation[8][9]
Tp′Rh(PMe₃)(CH₂CN)H (thermal, 100°C)AcetonitrileTp′Rh(PMe₃)(CH₃)(CN)Rearrangement to C-CN activation product[8][9]
[(C₅Me₅)Rh(PMe₃)] fragment (photochemical)Acetonitrile(C₅Me₅)Rh(PMe₃)(CH₂CN)HC-H activation[7]
(C₅Me₅)Rh(PMe₃)(CH₂CN)H (thermal)Acetonitrile(C₅Me₅)Rh(PMe₃)(CH₃)(CN)Rearrangement to C-CN activation product[7]
Nickel(II) complexAcetonitrileC-bound cyanomethyl-nickel complexC-H activation of a coordinated acetonitrile ligand[6][10]

Experimental Protocols

Hypothetical Protocol for High-Pressure Rhodium-Catalyzed C-H Activation of this compound

Objective: To investigate the feasibility of rhodium-catalyzed C-H activation of this compound with a coupling partner (e.g., an olefin) under high-pressure conditions.

Materials:

  • This compound (distilled and degassed)[12][13][14]

  • Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄ or a similar Rh(I) or Rh(III) complex)[1][15]

  • Phosphine (B1218219) ligand (e.g., PPh₃ or a chiral phosphine for asymmetric reactions)

  • Olefin coupling partner (e.g., norbornene, styrene)

  • Anhydrous, degassed solvent (e.g., THF, 1,2-dichloroethane)

  • High-pressure reactor (e.g., a piston-cylinder or bellows-type apparatus)[11][16]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions. The reaction is typically performed in a sealed, flexible container (e.g., a Teflon or lead ampoule) within the pressure vessel to prevent contamination.[11]

  • Reaction Mixture Preparation (under inert atmosphere):

    • In a glovebox, add the rhodium catalyst precursor (e.g., 1-5 mol%) and the phosphine ligand to a reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Add the this compound (as the limiting reagent or solvent).

    • Add the olefin coupling partner (typically 1.5-3 equivalents).

    • Seal the reaction vessel securely.

  • High-Pressure Reaction:

    • Place the sealed reaction vessel into the high-pressure apparatus.

    • Assemble the high-pressure apparatus and begin pressurization. The pressure should be increased slowly to the desired level (e.g., 5-15 kbar).[5]

    • If heating is required, the reactor can be heated to the target temperature (e.g., 60-120 °C).

    • Maintain the reaction at the set pressure and temperature for the desired time (e.g., 12-48 hours).

  • Work-up and Analysis:

    • After the reaction time has elapsed, cool the reactor to room temperature.

    • Slowly and carefully depressurize the reactor.

    • Remove the reaction vessel.

    • Quench the reaction if necessary (e.g., with a saturated solution of NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Safety Precautions: High-pressure experiments should only be conducted by trained personnel in a properly equipped laboratory. A blast shield should always be used. Ensure all fittings and seals are in good condition and rated for the intended pressure.

Visualizations

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction High-Pressure Reaction cluster_analysis Work-up and Analysis prep1 Combine Rh catalyst and ligand prep2 Add anhydrous solvent prep1->prep2 prep3 Add this compound and olefin prep2->prep3 prep4 Seal reaction vessel prep3->prep4 react1 Place vessel in high-pressure reactor prep4->react1 Transfer to reactor react2 Pressurize (e.g., 5-15 kbar) and heat react1->react2 react3 Maintain conditions for 12-48h react2->react3 work1 Depressurize and cool reactor react3->work1 Reaction complete work2 Quench and extract product work1->work2 work3 Purify (Chromatography) work2->work3 work4 Characterize (NMR, MS, IR) work3->work4

Caption: Hypothetical workflow for high-pressure C-H activation.

G catalyst [Rh(III)] Catalyst intermediate1 Rh(III)-nitrile complex catalyst->intermediate1 + MeO-CH2-CN product Functionalized Product substrate MeO-CH2-CN intermediate2 Rhodacycle Intermediate intermediate1->intermediate2 C-H Activation (Concerted Metalation-Deprotonation) intermediate3 Olefin Insertion Intermediate intermediate2->intermediate3 + Olefin olefin Olefin intermediate3->catalyst Reductive Elimination + Product

Caption: Plausible catalytic cycle for Rh(III)-catalyzed C-H activation.[1][17]

References

Application Notes and Protocols: Methoxyacetonitrile as a Reagent for Introducing Methoxymethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

To Our Valued Researchers, Scientists, and Drug Development Professionals,

In the pursuit of robust and efficient synthetic methodologies, the choice of protecting groups for sensitive functionalities, such as alcohols, is of paramount importance. The methoxymethyl (MOM) ether is a widely employed protecting group due to its stability across a broad range of reaction conditions and its reliable cleavage under specific acidic protocols.

This document addresses the inquiry regarding the use of methoxyacetonitrile as a reagent for the introduction of methoxymethyl (MOM) groups. Following a comprehensive review of the scientific literature, we must clarify that This compound is not a recognized or documented reagent for the protection of alcohols as their MOM ethers . Its primary applications in organic synthesis are as a solvent and as a building block for introducing methoxy (B1213986) and cyano functionalities into molecules.

While this compound is not utilized for this purpose, we have compiled the following detailed application notes and protocols on the established and validated methods for the introduction of MOM groups. These notes are intended to provide you with the necessary information to effectively utilize this important protecting group in your synthetic endeavors.

Established Methods for Methoxymethyl (MOM) Group Introduction

The two most common and reliable methods for the formation of MOM ethers from alcohols are the use of chloromethyl methyl ether (MOM-Cl) and dimethoxymethane (B151124).

Method 1: Using Chloromethyl Methyl Ether (MOM-Cl)

This is a highly efficient and widely used protocol for the methoxymethylation of alcohols. The reaction proceeds via an SN2 displacement of the chloride by the alcohol.

Reaction Scheme:

General Experimental Protocol:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) dropwise to the stirred solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

Reagent/SolventBaseTemperature (°C)Time (h)Typical Yield (%)Reference
MOM-Cl, CH₂Cl₂DIPEA0 to RT4 - 1890 - 98[1]
MOM-Cl, CH₂Cl₂DIPEA, DMAPRT1671 - 97[1]
MOM-Cl, THFNaHRT-High[2]

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and a potent alkylating agent.[3][4] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential.

Method 2: Using Dimethoxymethane (Formaldehyde Dimethyl Acetal)

To circumvent the toxicity associated with MOM-Cl, dimethoxymethane has been introduced as a safer alternative.[5] This method typically requires acidic catalysis.

Reaction Scheme:

General Experimental Protocol:

  • To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂), add a large excess of dimethoxymethane.

  • Add an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid catalyst. For P₂O₅, this can be done by careful addition of a saturated aqueous solution of NaHCO₃. For soluble acids, a mild base wash is appropriate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary:

Reagent/SolventCatalystTemperature (°C)Time (h)Typical Yield (%)Reference
CH₂(OMe)₂, CHCl₃P₂O₅RT486[1]
CH₂(OMe)₂, CH₂Cl₂TfOHRT-Good (for primary/secondary alcohols)[2]

Deprotection of Methoxymethyl (MOM) Ethers

The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions.[2]

General Experimental Protocol for Acidic Cleavage:

  • Dissolve the MOM-protected compound in a suitable solvent such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or trifluoroacetic acid).

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the organic solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the deprotected alcohol if necessary.

Quantitative Data Summary for Deprotection:

Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)Reference
HCl, H₂O/MeOHRT3 - 889 - 93[1]
HBr, H₂O/MeCNRT295[1]
TMSBr, CH₂Cl₂00.5100[1]

Visualizations

Signaling Pathways and Experimental Workflows

MOM_Protection_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol (R-OH) Reaction_Vessel Reaction (Anhydrous Solvent) Alcohol->Reaction_Vessel Add Reagent MOM-Cl or Dimethoxymethane Reagent->Reaction_Vessel Add Base_Catalyst Base (e.g., DIPEA) or Acid Catalyst (e.g., P₂O₅) Base_Catalyst->Reaction_Vessel Add Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Process Purification Column Chromatography Workup->Purification Purify MOM_Ether MOM Ether (R-O-MOM) Purification->MOM_Ether Isolate

Caption: General workflow for the protection of alcohols as methoxymethyl (MOM) ethers.

MOM_Protection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-OH Intermediate1 R-O⁺(H)-CH₂-O-CH₃ + Cl⁻ ROH->Intermediate1 Attacks MOMCl CH₃-O-CH₂-Cl Product R-O-CH₂-O-CH₃ Intermediate1->Product Deprotonated by Base Base (e.g., DIPEA) BaseH Base-H⁺

Caption: Simplified mechanism for MOM protection of an alcohol using MOM-Cl and a base.

MOM_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Hydrolysis MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O-CH₂-O⁺(H)-CH₃ MOM_Ether->Protonated_Ether Protonation H_plus H⁺ Carbocation [R-O-CH₂]⁺ + CH₃OH Protonated_Ether->Carbocation Loss of Methanol Final_Product R-OH + [CH₂O] Carbocation->Final_Product Hydrolysis H2O H₂O

Caption: Simplified mechanism for the acid-catalyzed deprotection of a MOM ether.

References

Troubleshooting & Optimization

Technical Support Center: Methoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of methoxyacetonitrile. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, chloroacetonitrile (B46850) is treated with sodium methoxide (B1231860) to yield this compound and sodium chloride as a byproduct.[1][2] The reaction proceeds via an SN2 mechanism.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are chloroacetonitrile and sodium methoxide. A suitable solvent is also required, typically an aprotic polar solvent like methanol (B129727), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the SN2 reaction.

Q3: What is the general reaction scheme?

A3: The overall reaction is as follows:

ClCH₂CN + NaOCH₃ → CH₃OCH₂CN + NaCl

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing a very low yield of this compound. What are the potential causes and how can I improve it?

A4: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Increasing the reaction temperature may also drive the reaction to completion, but be cautious as this can also promote side reactions.

  • Presence of Water: Sodium methoxide is highly reactive with water, which will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Sodium methoxide should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to side reactions.

    • Solution: The optimal temperature depends on the solvent used. For methanol, refluxing is a common condition. Experiment with a temperature range (e.g., room temperature to reflux) to find the optimal condition for your specific setup.

  • Poor Quality of Reagents: The purity of chloroacetonitrile and sodium methoxide is crucial.

    • Solution: Use freshly opened or purified reagents. The purity of commercial chloroacetonitrile can be checked by GC.

Identification of Impurities and Side Products

Q5: I have obtained a product, but it appears to be impure. What are the likely side products in this reaction?

A5: Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. The primary side reaction pathways include:

  • Hydrolysis: Under basic conditions, the nitrile group (-CN) of both the starting material (chloroacetonitrile) and the product (this compound) can be hydrolyzed to form methoxyacetamide or, with further hydrolysis, methoxyacetic acid.[1] The presence of water in the reaction mixture exacerbates this issue.

  • Elimination: While less common with a primary halide like chloroacetonitrile, elimination reactions can still occur, especially at higher temperatures, to produce transient, reactive intermediates.

  • Polymerization: Chloroacetonitrile can undergo polymerization under basic conditions, leading to the formation of polymeric materials and reducing the yield of the desired product.[1]

  • Formation of Bis(cyanomethyl) ether: If any water is present, it can react with chloroacetonitrile to form hydroxyacetonitrile. This intermediate can then be deprotonated by sodium methoxide and react with another molecule of chloroacetonitrile to form bis(cyanomethyl) ether.

Q6: How can I detect and characterize these impurities?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities in the reaction mixture.[3] By comparing the mass spectra of the components in your product mixture to a spectral library, you can identify the main product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for less volatile impurities.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes. Please note that optimal conditions may vary based on the specific laboratory setup and scale of the reaction.

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueNotes
Reactants Chloroacetonitrile, Sodium Methoxide
Molar Ratio 1:1 to 1:1.2 (Chloroacetonitrile:Sodium Methoxide)A slight excess of sodium methoxide can help drive the reaction to completion.
Solvent Methanol, DMF, THFAnhydrous conditions are critical.
Temperature Room Temperature to Reflux (e.g., ~65°C for Methanol)Higher temperatures may increase the rate but can also lead to more side products.
Reaction Time 2 - 24 hoursMonitor by TLC or GC for completion.
Typical Yield 60-80%Yields can be lower due to side reactions and purification losses.

Table 2: Common Side Products and Their Formation Conditions

Side ProductFormation ConditionsMethod of Detection
MethoxyacetamidePresence of water, prolonged reaction time at elevated temperatures.GC-MS, HPLC
Methoxyacetic acidSignificant water contamination, harsh basic conditions.HPLC, Titration
Polymeric materialsHigh concentration of base, elevated temperatures.Visual (tar-like substance), NMR
Bis(cyanomethyl) etherPresence of water.GC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Chloroacetonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Addition of Sodium Methoxide: Carefully add sodium methoxide to the methanol with stirring until it is completely dissolved.

  • Addition of Chloroacetonitrile: Slowly add chloroacetonitrile to the sodium methoxide solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Visualizations

Reaction and Side Reaction Pathways

Methoxyacetonitrile_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways chloroacetonitrile Chloroacetonitrile This compound This compound chloroacetonitrile->this compound SN2 Reaction polymer Polymerization chloroacetonitrile->polymer Base-catalyzed bis_ether Bis(cyanomethyl) ether chloroacetonitrile->bis_ether Reaction with hydroxyacetonitrile sodium_methoxide Sodium Methoxide sodium_methoxide->this compound sodium_chloride Sodium Chloride methoxyacetamide Methoxyacetamide This compound->methoxyacetamide Hydrolysis water Water water->methoxyacetamide methoxyacetic_acid Methoxyacetic Acid methoxyacetamide->methoxyacetic_acid Further Hydrolysis

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_workup Analyze Work-up Procedure (Extraction, Purification) check_conditions->check_workup Yes optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) check_conditions->optimize_conditions No modify_workup Modify Work-up (e.g., Different Solvent) check_workup->modify_workup No analyze_byproducts Analyze for Byproducts (GC-MS, NMR) check_workup->analyze_byproducts Yes purify_reagents->check_conditions optimize_conditions->check_workup modify_workup->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low product yield.

References

Purification of Methoxyacetonitrile from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methoxyacetonitrile from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., glycolonitrile, dimethyl sulfate), side products from methylation, residual solvents, and water.[1] Depending on the synthesis route, other nitriles and oxygenated byproducts may also be present.[2]

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: this compound has a boiling point of approximately 118-119 °C at 731 mmHg.[3] This physical property is crucial for designing purification protocols, particularly for fractional distillation, as it allows for separation from components with different boiling points.

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective methods for purifying this compound are:

  • Fractional Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points.[1][4]

  • Extractive Distillation: This technique can be employed when simple distillation is ineffective, by introducing a solvent that alters the relative volatility of the components.[5][6]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities from the crude mixture before distillation.[7][8]

  • Column Chromatography: Effective for removing polar impurities or closely related compounds that are difficult to separate by distillation.[9][10]

Q4: Which analytical techniques are recommended to assess the purity of this compound?

A4: The purity of this compound is typically assessed using:

  • Gas Chromatography (GC): An excellent method for separating and quantifying volatile impurities.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the structure of this compound and detect impurities.[14] Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[12]

Q5: Is this compound sensitive to any particular conditions?

A5: this compound can be sensitive to strong acids or bases, which may cause hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[15][16] It is also a flammable liquid and should be handled with appropriate safety precautions.[3][11]

Troubleshooting Guides

Guide 1: Fractional Distillation Issues

Q: My purified this compound is still wet (contains water). How can I resolve this?

A:

  • Initial Drying: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous sodium sulfate (B86663).[1]

  • Azeotropic Distillation: Some nitriles form azeotropes with water.[17] While not explicitly stated for this compound, if simple distillation is ineffective, consider azeotropic distillation with an appropriate entrainer.

  • Inert Atmosphere: Nitriles can be hygroscopic.[17] Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Q: The separation of impurities during distillation is poor, resulting in a low yield of pure product. What can I do?

A:

  • Efficient Fractionating Column: Ensure you are using an efficient fractionating column with appropriate packing material (e.g., Raschig rings).[17]

  • Slow and Steady Distillation: Heat the flask gently and maintain a slow, steady distillation rate. Discard the initial fraction (forerun), which may contain low-boiling impurities.[17]

  • Reduced Pressure Distillation: For high-boiling impurities or heat-sensitive compounds, distillation under reduced pressure can be beneficial as it lowers the boiling points of the components.[1][8]

Guide 2: Column Chromatography Issues

Q: My this compound sample is streaking or tailing on the TLC plate and column, leading to poor separation. What is the cause and solution?

A:

  • Compound Polarity: this compound is a polar compound. Strong interactions with the stationary phase (e.g., silica (B1680970) gel) can cause tailing.

    • Solution: Consider using a less polar mobile phase or adding a polar modifier. For basic impurities, adding a small amount of triethylamine (B128534) (0.1-2.0%) to the eluent can improve peak shape. For acidic impurities, adding acetic or formic acid (0.1-2.0%) can be helpful.[9]

  • Degradation on Silica Gel: The acidic nature of silica gel can potentially cause the hydrolysis of the nitrile.

    • Solution: Use deactivated silica gel or an alternative stationary phase like alumina.[9]

  • Sample Overload: Applying too much sample can lead to streaking.

    • Solution: Dilute your sample and apply a smaller amount to the column.[9]

Q: I am having trouble separating highly polar impurities from this compound using normal-phase chromatography. What other chromatographic techniques can I try?

A:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10][18]

  • Reversed-Phase Chromatography: While less common for such polar compounds, with the right column and mobile phase (highly aqueous), it might provide the necessary separation.[19]

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference(s)
Molecular Formula C₃H₅NO[20]
Molecular Weight 71.08 g/mol [21]
Appearance Colorless to light yellow liquid[20][22]
Boiling Point 118-119 °C @ 731 mmHg[3][20]
Density 0.956 g/mL at 25 °C[23]
Refractive Index n20/D 1.381[23]
Flash Point 31 °C / 87.8 °F[3]
Purity (Typical) ≥98% (GC)[11][20]
CAS Number 1738-36-9[11][21]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a standard laboratory procedure for the purification of this compound.[1]

1. Drying the Crude Product:

  • Separate any aqueous layers from the crude this compound.
  • Add anhydrous sodium sulfate (approximately 10 g per 100 mL of crude product) to the organic layer.
  • Swirl the mixture and let it stand for at least 30 minutes until the liquid is clear.

2. Distillation Setup:

  • Assemble a fractional distillation apparatus with an efficient fractionating column.
  • Ensure all glassware is dry.
  • Use a heating mantle as the heat source.

3. Distillation Process:

  • Filter the dried crude this compound into the distillation flask.
  • Heat the flask gently to initiate boiling.
  • Collect the forerun (the first few milliliters of distillate) and discard it, as it may contain low-boiling impurities.
  • Slowly increase the heating to distill the main fraction at a steady rate, collecting the liquid that comes over at 118-122 °C at atmospheric pressure.[1]
  • Stop the distillation before the flask goes to dryness.

4. Purity Analysis:

  • Analyze the collected fraction by Gas Chromatography (GC) to determine its purity.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If tailing is an issue, consider using deactivated silica gel or alumina.[9]
  • Mobile Phase (Eluent): Start with a non-polar solvent system like hexane/ethyl acetate (B1210297) and gradually increase the polarity. A typical starting point could be 9:1 hexane:ethyl acetate, moving towards higher concentrations of ethyl acetate based on TLC analysis.

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial, least polar eluent.
  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
  • Ensure the packed bed is level and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting mobile phase.
  • Collect fractions in separate test tubes.
  • Monitor the separation using Thin Layer Chromatography (TLC).
  • Gradually increase the polarity of the eluent to elute the this compound and any more polar impurities.

5. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).
  • Remove the solvent using a rotary evaporator to obtain the purified product.

6. Purity Analysis:

  • Confirm the purity of the isolated product using GC or NMR.[12]

Visualizations

PurificationWorkflow crude Crude this compound Mixture pre_treatment Pre-treatment (e.g., Aqueous Wash, Drying) crude->pre_treatment distillation Fractional Distillation pre_treatment->distillation Primary Purification analysis Purity Analysis (GC, NMR) distillation->analysis impurities Impurities distillation->impurities chromatography Column Chromatography chromatography->analysis Re-analyze chromatography->impurities analysis->chromatography Purity < 98% pure_product Pure this compound analysis->pure_product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type dist_issue Poor Separation in Distillation issue_type->dist_issue Distillation chrom_issue Tailing/Streaking in Chromatography issue_type->chrom_issue Chromatography dist_sol1 Use more efficient fractionating column dist_issue->dist_sol1 dist_sol2 Ensure slow, steady distillation rate dist_issue->dist_sol2 dist_sol3 Pre-dry crude product (e.g., Na2SO4) dist_issue->dist_sol3 chrom_sol1 Use deactivated silica or alumina chrom_issue->chrom_sol1 chrom_sol2 Add modifier to eluent (e.g., Et3N or AcOH) chrom_issue->chrom_sol2 chrom_sol3 Reduce sample load chrom_issue->chrom_sol3 chrom_sol4 Try HILIC chrom_issue->chrom_sol4

Caption: Troubleshooting decision tree for common purification issues.

References

Optimizing reaction conditions for Methoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of methoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is via a Williamson ether synthesis. This process involves two main stages:

  • Formation of Glycolonitrile (B6354644): The precursor, glycolonitrile (also known as formaldehyde (B43269) cyanohydrin), is synthesized by reacting formaldehyde with hydrogen cyanide.[1][2] This reaction is typically base-catalyzed and requires careful handling due to the high toxicity of the reactants.[2]

  • Methylation of Glycolonitrile: The hydroxyl group of glycolonitrile is then methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This step proceeds via an SN2 mechanism, characteristic of the Williamson ether synthesis, to form the methoxy-ether linkage.[3][4]

Q2: What is the reaction mechanism for the methylation step?

A2: The methylation of glycolonitrile to this compound follows the SN2 mechanism of the Williamson ether synthesis.[4][5] The process is as follows:

  • Deprotonation: A base (e.g., sodium hydroxide) deprotonates the hydroxyl group of glycolonitrile to form a more nucleophilic alkoxide ion.

  • Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).

  • Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., sulfate) in a single, concerted step, forming the C-O ether bond and yielding this compound.[4]

Q3: What are the critical safety precautions when synthesizing this compound?

A3: Safety is paramount due to the hazardous materials involved.

  • Hydrogen Cyanide (HCN): HCN is an extremely toxic gas. All work involving HCN or its salts (like NaCN/KCN used to generate it in situ) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield.[6]

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Dimethyl Sulfate: This is a potent alkylating agent and is carcinogenic and corrosive. It must be handled with extreme caution, using appropriate gloves and eye protection.

  • Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[7]

  • General Handling: Always wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area.[7]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield is a common issue with several potential root causes. Refer to the troubleshooting workflow below and the detailed table of conditions.

  • Cause 1: Incomplete Deprotonation. The alkoxide of glycolonitrile must be formed efficiently.

    • Solution: Ensure your base is strong enough and used in the correct stoichiometric amount. The reaction medium should be sufficiently dry, as water can consume the base and shift the equilibrium away from the desired alkoxide.

  • Cause 2: Glycolonitrile Instability. Glycolonitrile can decompose back into formaldehyde and hydrogen cyanide, especially under improper pH or high temperatures.[2]

    • Solution: Use freshly prepared glycolonitrile for the methylation step. Maintain the reaction at a controlled, low temperature (e.g., 12-15°C) during the addition of the methylating agent to minimize decomposition.[7]

  • Cause 3: Competing Elimination (E2) Reaction. While less common with methylating agents, if a bulkier or secondary alkyl halide were used, an E2 elimination reaction could compete with the desired SN2 substitution, forming an alkene byproduct.[8]

    • Solution: Stick to primary methylating agents like dimethyl sulfate or methyl iodide, which strongly favor the SN2 pathway.[4]

  • Cause 4: Poor Mixing. In biphasic reactions (common when using aqueous NaOH), inefficient mixing can limit the interaction between the reactants.

    • Solution: Use vigorous mechanical stirring. Employing a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly improve the reaction rate by transporting the alkoxide into the organic phase.[9][10]

Q5: I am observing significant byproducts in my final product. How can I identify and minimize them?

A5: Byproducts can arise from side reactions or unreacted starting materials.

  • Byproduct: Unreacted Glycolonitrile.

    • Identification: Check for its presence using GC-MS or NMR spectroscopy.

    • Minimization: Ensure the methylating agent is added in a slight molar excess. Increase the reaction time or slightly raise the temperature after the initial addition is complete to drive the reaction to completion.

    • Removal: Fractional distillation is effective, as the boiling point of glycolonitrile (~183 °C, with decomposition) is significantly different from this compound (118-119 °C).[11]

  • Byproduct: Polymerization. Glycolonitrile can polymerize under strongly alkaline conditions.[2]

    • Minimization: Maintain a controlled temperature and avoid excessively high concentrations of the base. Add the base slowly to the reaction mixture.

  • Byproduct: Hydrolysis of Nitrile. The nitrile group can hydrolyze to a carboxylic acid under harsh acidic or basic conditions, especially during workup.

    • Minimization: Use mild conditions for workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at high temperatures.

Q6: The reaction is very slow or does not seem to start. What should I check?

A6: A stalled reaction can often be traced to reagent or catalyst issues.

  • Check Reagents: Ensure all reagents are pure and anhydrous (where required). Water can interfere with the base and deactivate the nucleophile.

  • Check Temperature: Some reactions require a small amount of initial heating to overcome the activation energy. Consult the specific protocol. However, for the methylation of glycolonitrile, the reaction is often exothermic, and the primary concern is cooling, not heating.[7]

  • Phase-Transfer Catalyst (PTC) Issues: If using a PTC, ensure it is active and has not degraded. The choice of PTC can also be critical for efficiency.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the methylation of glycolonitrile using dimethyl sulfate.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of glycolonitrile. Safety Note: Glycolonitrile is toxic and should be handled in a fume hood.

  • Cooling: Cool the flask in an ice-salt bath to a temperature of 10-12°C.

  • Reagent Addition: Slowly add dimethyl sulfate dropwise to the stirred glycolonitrile solution. The reaction is exothermic; control the addition rate to maintain the internal temperature between 12-15°C.[7]

  • Reaction: After the addition is complete, continue to stir the mixture while cooling for an additional 40-60 minutes.[7]

  • Workup: Allow the mixture to stand, which will cause it to separate into two layers. Carefully separate the organic (oil) layer from the aqueous layer.

  • Purification: Purify the crude this compound from the organic layer by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 118-119°C.[11]

Data Presentation

Table 1: Reaction Condition Parameters for this compound Synthesis

ParameterConditionRationale / Notes
Methylating Agent Dimethyl Sulfate (DMS)Highly reactive and effective. Also highly toxic and carcinogenic.
Methyl Iodide (MeI)Good alternative, though potentially more expensive.
Base Sodium Hydroxide (NaOH)Inexpensive and effective, often used in aqueous solution with a PTC.
Potassium Carbonate (K₂CO₃)A milder base, often used in polar aprotic solvents like acetonitrile.[12]
Sodium Hydride (NaH)A very strong, non-nucleophilic base for generating the alkoxide in an anhydrous organic solvent.[5][8]
Solvent Biphasic (e.g., Water/DCM)Requires a phase-transfer catalyst for efficient reaction.
Acetonitrile, DMFPolar aprotic solvents can accelerate SN2 reactions.[3][13]
Temperature 12-15 °C (DMS addition)Crucial for controlling the exothermic reaction and minimizing side products.[7]
Reaction Time 1-8 hoursDependent on scale, temperature, and catalyst efficiency.[3]
Catalyst (Optional) Quaternary Ammonium SaltRecommended for biphasic systems to improve yield and reaction rate.[9]

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₃H₅NO71.08118-1190.956
GlycolonitrileC₂H₃NO57.05~183 (decomposes)1.10[2]
Dimethyl SulfateC₂H₆O₄S126.13188 (decomposes)1.33
Formaldehyde (37% aq.)CH₂O30.0397-100~1.09

Visualizations

Synthesis_Workflow start Starting Materials (Formaldehyde, HCN) step1 Step 1: Synthesize Glycolonitrile start->step1 Base-catalyzed addition product Purified This compound step2 Step 2: Williamson Ether Synthesis (Methylation) step1->step2 Add Base & Methylating Agent step3 Step 3: Aqueous Workup step2->step3 Phase Separation step4 Step 4: Fractional Distillation step3->step4 Distill Organic Layer step4->product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield issue Low Reaction Yield? cause1 Incomplete Deprotonation? issue->cause1 Check Reagents & Reaction Basis cause2 Glycolonitrile Decomposition? issue->cause2 Check Stability & Conditions cause3 Poor Mixing / PTC Issue? issue->cause3 Check Biphasic System cause1->cause2 No solution1 Use stronger/drier base. Ensure anhydrous conditions. cause1->solution1 Yes cause2->cause3 No solution2 Use fresh glycolonitrile. Maintain low temp (12-15°C). cause2->solution2 Yes solution3 Increase stir rate. Add/check Phase-Transfer Catalyst. cause3->solution3 Yes

Caption: Troubleshooting logic for diagnosing and solving low yield issues.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack HO-CH2-CN HO-CH₂-CN Base + Base⁻ Alkoxide2 ⁻O-CH₂-CN Alkoxide ⁻O-CH₂-CN MeX + CH₃-X Product CH₃-O-CH₂-CN + X⁻

Caption: The SN2 mechanism for this compound synthesis.

References

Improving the yield of Methoxyacetonitrile in laboratory scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methoxyacetonitrile in laboratory-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned red/brown upon adding methyl sulfate (B86663), and the yield was very low. What happened?

A1: The development of a red color and a significant drop in yield are often indicative of an uncontrolled exothermic reaction, leading to polymerization or other side reactions. This typically occurs if the reaction temperature is not properly maintained. The reaction of glycolonitrile (B6354644) with methyl sulfate is exothermic and should be carefully controlled.

  • Troubleshooting:

    • Ensure the reaction flask is adequately cooled in an ice-salt bath before and during the addition of methyl sulfate.

    • Add the methyl sulfate dropwise at a rate that maintains the internal temperature between 12-15°C.[1]

    • If the temperature rises above this range, pause the addition and allow the mixture to cool before proceeding.

    • Allowing the mixture to stand without cooling can cause the temperature to rise to 40–50°C, leading to the development of a red color and a drastic reduction in yield.[1]

Q2: The yield of this compound is consistently low, even with careful temperature control. What are other potential causes?

A2: Low yields can result from several factors beyond temperature control. These can include the quality of reagents, reaction time, and work-up procedures.

  • Troubleshooting:

    • Reagent Quality: Use freshly prepared or properly stored paraformaldehyde. Commercial formalin solution can be used, but the total water volume should not exceed 200 cc for a 2-mole scale reaction.[1] Potassium cyanide has been reported to give poorer results than sodium cyanide.[1]

    • Reaction Time: After the addition of methyl sulfate is complete, continue stirring the reaction mixture for an additional 40 minutes to ensure the reaction goes to completion.[1]

    • Work-up: The oily this compound layer should be separated from the aqueous layer immediately after the reaction is complete to prevent potential decomposition or side reactions.[1]

Q3: I'm having trouble with the purification of this compound. What is the recommended procedure?

A3: this compound is typically purified by fractional distillation.

  • Purification Protocol:

    • The crude product is first distilled under reduced pressure (e.g., below 70°C at 15 mm Hg) to separate it from the bulk of the residual methyl sulfate.[1]

    • The combined crude fractions are then distilled at atmospheric pressure through an efficient fractionating column. The pure this compound should distill at 118–122°C.[1]

    • To prevent bumping during distillation, a capillary tube reaching to the bottom of the flask for the admission of air is essential.[1]

Q4: Can I use an alternative methylating agent instead of methyl sulfate?

A4: While methyl sulfate is commonly used, other methylating agents could potentially be employed. However, the reaction conditions would need to be optimized accordingly. Methyl sulfate is effective in this synthesis, and detailed procedures are readily available.[1] When considering alternatives, factors such as reactivity, cost, and safety must be taken into account.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Yield
Symptom Possible Cause Recommended Action
Reaction mixture turns dark and viscous.Polymerization of glycolonitrile or formaldehyde.Ensure the initial reaction to form glycolonitrile is kept below 25°C.[1] Glycolonitrile can polymerize under alkaline conditions.[2]
Incomplete consumption of starting material.Insufficient reaction time or inadequate mixing.Stir the reaction vigorously. After adding methyl sulfate, continue stirring for at least 40 minutes.[1]
Product loss during work-up.Inefficient extraction or premature decomposition.Separate the product layer promptly after the reaction.[1] Ensure all glassware used for transfers is rinsed with a suitable solvent to recover all of the product.[3]
Impure reagents.Degradation of starting materials or presence of inhibitors.Use high-purity, dry reagents. Ensure paraformaldehyde has been stored correctly.
Impurity Formation
Symptom Possible Cause Recommended Action
Presence of a high-boiling point residue.Unreacted methyl sulfate or byproducts.The residue in the distilling flask after the initial vacuum distillation is primarily methyl sulfate and can be reused in subsequent runs.[1]
Broad boiling point range during final distillation.Presence of impurities.Use an efficient fractionating column for the final distillation to ensure good separation.[1]

Experimental Protocols

Synthesis of this compound from Paraformaldehyde and Sodium Cyanide

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Pulverized Sodium Cyanide (98 g, 2 moles)

  • Paraformaldehyde (60 g, 2 moles)

  • Water (200 cc)

  • Methyl Sulfate (2 x 200 cc, 2 x 2.1 moles)

  • Anhydrous Sodium Sulfate (10 g)

Procedure:

  • Glycolonitrile Formation:

    • In a 1-liter three-necked, round-bottomed flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, combine the pulverized sodium cyanide and water.

    • Start the stirrer and add small portions of paraformaldehyde. The temperature will rise to 20–25°C as the sodium cyanide dissolves.

    • Surround the flask with a freezing mixture and maintain the temperature below 25°C during the addition of the remaining paraformaldehyde.

  • Methylation:

    • Place 200 cc of methyl sulfate in the dropping funnel.

    • Once the temperature in the flask drops to 13°C, add a 20-30 cc portion of the methyl sulfate to initiate the exothermic reaction. Remove the ice bath if necessary to start the reaction.

    • Once the temperature begins to fall, add the remainder of the methyl sulfate at a rate that maintains the temperature between 12–15°C (this should take at least 20 minutes).

    • After the addition is complete, stir for an additional 40 minutes. The temperature will drop to about 5°C.

  • Work-up and First Methylation:

    • Stop stirring and immediately separate the upper oily layer.

    • Return the lower aqueous layer to the flask and repeat the methylation with a second 200-cc portion of methyl sulfate.

  • Drying and Distillation:

    • Dry the first oily layer with 10 g of anhydrous sodium sulfate.

    • Distill the dried oil under reduced pressure using an efficient fractionating column. Collect the fraction boiling below 70°C at 15 mm.

    • Treat the upper layer from the second methylation in the same manner.

    • Combine the crude fractions and distill at atmospheric pressure through a good column. Collect the this compound that distills at 118–122°C. The expected yield is 100–110 g (70–77%).

Visual Guides

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Sodium Cyanide, Paraformaldehyde, and Water cooling1 2. Cool to < 25°C reagents->cooling1 methylation 3. Add Methyl Sulfate (maintain 12-15°C) cooling1->methylation stirring 4. Stir for 40 min methylation->stirring separation 5. Separate Oily Layer stirring->separation second_methylation 6. Repeat Methylation on Aqueous Layer separation->second_methylation Aqueous Layer drying 7. Dry Oily Layers with Na2SO4 separation->drying Oily Layer second_methylation->separation distillation1 8. Vacuum Distillation (< 70°C @ 15 mm Hg) drying->distillation1 distillation2 9. Atmospheric Distillation (118-122°C) distillation1->distillation2 product Pure this compound distillation2->product

Caption: Workflow for this compound Synthesis.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed q1 Did the reaction mixture turn red/brown? start->q1 a1_yes Uncontrolled Exotherm. Improve cooling and control reagent addition rate. q1->a1_yes Yes q2 Was the starting material fully consumed? q1->q2 No a2_no Incomplete Reaction. Increase stirring time or check reagent stoichiometry. q2->a2_no No q3 Was the work-up performed immediately? q2->q3 Yes a3_no Potential Decomposition. Separate product layer promptly after reaction. q3->a3_no No a3_yes Check for product loss during extraction and transfers. Consider reagent purity. q3->a3_yes Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

Preventing hydrolysis of Methoxyacetonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxyacetonitrile. The primary focus is on preventing its hydrolysis during reaction workup to ensure the integrity of experimental results.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the workup of reactions involving this compound. The primary goal is to minimize the risk of hydrolysis to methoxyacetamide and subsequently methoxyacetic acid.

Problem/Question Potential Cause Recommended Solution
Product loss or contamination with a polar impurity after aqueous workup. Hydrolysis of this compound due to acidic or basic conditions.Maintain neutral or near-neutral pH throughout the workup. Use cooled, mild quenching and washing agents. Minimize contact time with the aqueous phase.
How should I quench my reaction containing this compound? Use of strong acidic or basic quenching agents can initiate hydrolysis.Option 1 (Neutral Quench): Quench the reaction by adding it to a cold (0-5 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Option 2 (Mildly Acidic Quench): For reactions sensitive to basic conditions, quench with a cold, dilute solution of a weak acid like sodium bisulfate (NaHSO₄). Option 3 (Mildly Basic Quench): For reactions sensitive to acidic conditions, use a cold, saturated solution of sodium bicarbonate (NaHCO₃).
What are the best practices for liquid-liquid extraction? Prolonged exposure to an aqueous phase, especially if not pH neutral, can lead to hydrolysis.- Use a pre-chilled extraction solvent and aqueous solution. - Perform the extraction quickly and efficiently. - If the reaction solvent is water-miscible (e.g., THF, acetonitrile), consider removing it under reduced pressure at low temperature before the aqueous workup.
Which aqueous washing solutions are safe to use? Washing with strong acids or bases will cause hydrolysis.- For removing acidic impurities: Use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). - For removing basic impurities: Use a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a very dilute (e.g., 1%) solution of a weak acid. - General wash: Use cold brine (saturated NaCl solution) to wash the organic layer. This also helps to break up emulsions and reduce the solubility of organic compounds in the aqueous layer.
How can I minimize hydrolysis during the drying and concentration steps? Residual acidic or basic impurities, along with water, can cause hydrolysis upon heating.- Dry the organic layer thoroughly with a neutral drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] - Filter off the drying agent before concentrating. - Remove the solvent under reduced pressure at the lowest temperature possible (rotary evaporation with a cold water bath).
Is a non-aqueous workup possible? To completely avoid water.If the reaction impurities are non-polar, it may be possible to perform a non-aqueous workup. This typically involves filtering the reaction mixture through a plug of silica (B1680970) gel or celite and eluting with an appropriate organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is exposure to acidic or basic aqueous solutions, especially at elevated temperatures.[2][3] Nitriles can be hydrolyzed to carboxylic acids under these conditions, often proceeding through an amide intermediate.[4][5]

Q2: At what pH is this compound most stable?

Q3: Can I use a strong acid like HCl or a strong base like NaOH to wash my organic layer?

A3: It is strongly advised to avoid strong acids and bases during the workup of reactions containing this compound. The use of reagents like hydrochloric acid or sodium hydroxide (B78521) will significantly promote the hydrolysis of the nitrile to the corresponding carboxylic acid.[2]

Q4: My reaction was performed at a high temperature. Do I need to cool it before workup?

A4: Yes, it is critical to cool the reaction mixture to ambient temperature or below (ideally 0-5 °C) before beginning the aqueous workup. Higher temperatures will accelerate the rate of any potential hydrolysis.

Q5: I suspect some hydrolysis has occurred. How can I detect the byproducts?

A5: The primary hydrolysis products are methoxyacetamide and methoxyacetic acid. These are more polar than this compound and can typically be detected by thin-layer chromatography (TLC) as more polar spots. They can also be identified by techniques such as NMR spectroscopy (e.g., appearance of a carboxamide or carboxylic acid proton) or mass spectrometry.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup for this compound
  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Slowly add the cooled reaction mixture to a separate flask containing a cold (0-5 °C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Washing: Wash the combined organic layers sequentially with:

    • Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) (to neutralize any residual acid).

    • Cold brine (saturated aqueous NaCl) (1x).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature of ≤ 30 °C).

Protocol 2: Workup Following a Grignard Reaction with this compound

This protocol is adapted from a literature procedure for the reaction of a Grignard reagent with this compound.[6]

  • Cooling: Cool the reaction mixture in an ice-salt bath.

  • Decomposition: Decompose the reaction mixture by the slow, portion-wise addition of a cold, dilute aqueous solution of sulfuric acid while maintaining a low temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold 5% aqueous sodium carbonate solution (1x).

    • Cold water (1x).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Remove the solvent by distillation or rotary evaporation at reduced pressure.

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making workflow for minimizing the hydrolysis of this compound during workup.

G start Reaction Complete cool Cool Reaction to 0-5 °C start->cool quench_q Quenching Required? cool->quench_q quench_neutral Quench with cold sat. aq. NH4Cl quench_q->quench_neutral Yes extract Liquid-Liquid Extraction (use cold solutions) quench_q->extract No quench_neutral->extract wash_q Aqueous Wash Needed? extract->wash_q wash_acid Wash with cold sat. aq. NaHCO3 wash_q->wash_acid Remove Acid wash_base Wash with cold sat. aq. NH4Cl wash_q->wash_base Remove Base wash_brine Wash with cold Brine wash_q->wash_brine General Wash dry Dry with Na2SO4 wash_q->dry No wash_acid->wash_brine wash_base->wash_brine wash_brine->dry concentrate Concentrate at Low Temp. dry->concentrate hydrolysis_check Check for Hydrolysis (TLC, NMR) concentrate->hydrolysis_check end Isolated Product hydrolysis_check->end Product is Pure non_aqueous Consider Non-Aqueous Workup (e.g., Silica Plug Filtration) hydrolysis_check->non_aqueous Hydrolysis Detected

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

References

Minimizing isonitrile formation in Methoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you minimize the formation of the isonitrile byproduct and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis of this compound is a nucleophilic substitution reaction (SN2) between chloroacetonitrile (B46850) and a methoxide (B1231860) source, typically sodium methoxide. This reaction is analogous to the Williamson ether synthesis.[1][2]

Q2: Why is isonitrile formed as a byproduct in my reaction?

The cyanide anion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the carbon or the nitrogen atom. Attack from the carbon atom results in the desired nitrile (R-CN), while attack from the nitrogen atom leads to the formation of the isonitrile byproduct (R-NC). The formation of the nitrile is generally thermodynamically and kinetically favored.

Q3: How can I minimize the formation of the isonitrile byproduct?

Several factors can be controlled to favor the formation of this compound over its isonitrile isomer. These include the choice of reagents, solvent, temperature, and the use of a phase-transfer catalyst.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it help in my synthesis?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[3] In the synthesis of this compound, sodium methoxide is a solid or is dissolved in an alcohol, while chloroacetonitrile is an organic liquid. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can help transfer the methoxide anion to the organic phase where the reaction occurs, leading to increased reaction rates and potentially higher selectivity for the desired nitrile product.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
High percentage of isonitrile byproduct Sub-optimal reaction conditions. - Choice of Methoxide Source: Ensure you are using a high-purity source of sodium methoxide. - Temperature Control: Maintain a consistent and moderate reaction temperature. High temperatures can sometimes favor the formation of the isonitrile. - Solvent Selection: Use a polar aprotic solvent like acetonitrile (B52724) or DMF. Avoid protic solvents which can solvate the nucleophile and affect reactivity.
Inefficient mixing. - Ensure vigorous and efficient stirring to promote contact between the reactants, especially in a heterogeneous mixture.
Absence of a phase-transfer catalyst. - Introduce a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the reaction rate and selectivity.
Low yield of this compound Incomplete reaction. - Reaction Time: Increase the reaction time to ensure complete conversion of the starting materials. - Temperature: Gently heat the reaction mixture if it is proceeding too slowly at room temperature. Monitor for byproduct formation.
Side reactions. - Moisture: Ensure all reactants and solvents are dry, as water can react with the reagents. - Purity of Starting Materials: Use high-purity chloroacetonitrile and sodium methoxide.
Difficulty in purifying the product Similar boiling points of nitrile and isonitrile. - Acid Wash: Isonitriles can be hydrolyzed under acidic conditions. A dilute acid wash of the crude product can help to remove the isonitrile. - Fractional Distillation: Careful fractional distillation under reduced pressure may be required to separate the two isomers.

Quantitative Data Summary

The following table summarizes typical yields and byproduct formation under different reaction conditions. These values are illustrative and can vary based on the specific experimental setup.

Reaction Conditions Yield of this compound (%) Isonitrile Byproduct (%) Notes
Sodium Methoxide in Methanol, reflux60-705-10Traditional method, can lead to byproduct formation.
Sodium Methoxide, Acetonitrile, Room Temp75-852-5Improved selectivity in a polar aprotic solvent.
Sodium Methoxide, Acetonitrile, PTC, Room Temp>90<2Phase-transfer catalysis significantly improves yield and selectivity.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium methoxide (1.0 eq) to anhydrous acetonitrile.

  • Reaction: Cool the suspension in an ice bath and add chloroacetonitrile (1.0 eq) dropwise with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate. Wash the precipitate with a small amount of acetonitrile.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: this compound Synthesis using Phase-Transfer Catalysis (Recommended)
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add sodium methoxide (1.0 eq), a catalytic amount of tetrabutylammonium bromide (0.05 eq), and anhydrous acetonitrile.

  • Reaction: Add chloroacetonitrile (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Stirring: Continue to stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Filter the reaction mixture to remove the sodium chloride precipitate and wash the solid with a small amount of acetonitrile.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is typically of high purity but can be further purified by distillation if necessary.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts in this compound synthesis.

G cluster_reactants Reactants cluster_products Products chloroacetonitrile ClCH₂CN (Chloroacetonitrile) This compound CH₃OCH₂CN (this compound) chloroacetonitrile->this compound Nucleophilic Attack by OCH₃⁻ sodium_chloride NaCl (Sodium Chloride) chloroacetonitrile->sodium_chloride sodium_methoxide NaOCH₃ (Sodium Methoxide) sodium_methoxide->this compound sodium_methoxide->sodium_chloride

Caption: Basic SN2 reaction for this compound synthesis.

G cluster_nucleophile Ambident Nucleophile (CN⁻) cluster_electrophile Electrophile (R-X) cluster_products Products nucleophile [:C≡N:]⁻ nitrile R-C≡N (Nitrile - Major Product) nucleophile->nitrile Attack from Carbon isonitrile R-N⁺≡C⁻ (Isonitrile - Byproduct) nucleophile->isonitrile Attack from Nitrogen electrophile R-X electrophile->nitrile electrophile->isonitrile

Caption: Nitrile vs. Isonitrile formation from an ambident nucleophile.

G start High Isonitrile Formation Detected q1 Are you using a phase-transfer catalyst (PTC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is your reaction solvent? a1_yes->q2 sol_add_ptc Action: Add a PTC like tetrabutylammonium bromide. a1_no->sol_add_ptc sol_add_ptc->q2 a2_protic Protic (e.g., Methanol) q2->a2_protic a2_aprotic Aprotic (e.g., Acetonitrile) q2->a2_aprotic sol_change_solvent Action: Switch to a polar aprotic solvent. a2_protic->sol_change_solvent q3 Is the reaction temperature controlled? a2_aprotic->q3 sol_change_solvent->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Isonitrile formation minimized a3_yes->end sol_control_temp Action: Maintain a consistent, moderate temperature. a3_no->sol_control_temp sol_control_temp->end

Caption: Troubleshooting flowchart for minimizing isonitrile formation.

References

Troubleshooting low conversion rates in reactions using Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving methoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low conversion rates in reactions using this compound?

Low conversion rates can stem from several factors, including the purity of this compound, suboptimal reaction conditions (temperature, solvent, catalyst), and the presence of side reactions. It is crucial to systematically investigate each of these potential issues.

Q2: How can I assess the purity of my this compound?

The purity of this compound should be verified, ideally using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any impurities.[1][2][3][4] Common impurities in nitriles can interfere with the desired reaction pathway.[5]

Q3: What are the typical side reactions of this compound?

This compound, like other nitriles, can undergo several side reactions that consume the starting material and reduce the yield of the desired product. These include:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form methoxyacetamide and subsequently methoxyacetic acid.[6][7][8][9][10]

  • Reduction: If strong reducing agents are present unintentionally, the nitrile group can be reduced to a primary amine (2-methoxyethanamine).[6][7][9]

  • Reaction with Organometallics: If trace organometallic reagents are present as impurities, they can react with the nitrile to form ketones after hydrolysis.[6][7]

Q4: How does the choice of solvent affect the reaction conversion rate?

The solvent plays a critical role in chemical reactions. The polarity of the solvent can significantly influence the reaction rate.[11][12] For reactions involving nucleophiles, polar aprotic solvents like acetonitrile (B52724) itself, DMF, or DMSO can be beneficial, while protic solvents may decrease nucleophilicity.[11] The choice of solvent can also affect the solubility of reactants and intermediates.

Troubleshooting Guides

Issue 1: Low Conversion Rate Attributed to Reagent Purity

If you suspect that the purity of this compound is the cause of low conversion, follow this troubleshooting workflow.

G cluster_0 Purity Troubleshooting Workflow A Low Conversion Rate Observed B Analyze this compound Purity via GC-MS A->B C Impurities Detected? B->C D Purify this compound C->D Yes E No Significant Impurities Detected C->E No F Re-run Reaction with Purified Reagent D->F G Investigate Other Factors (Temp, Solvent, etc.) E->G H Conversion Rate Improved? F->H I Problem Solved H->I Yes J Return to Troubleshooting H->J No

Caption: Troubleshooting workflow for purity issues.

Experimental Protocol: Purification of this compound

This protocol is adapted from standard procedures for purifying acetonitrile and can be effective for this compound.

  • Drying: Stir the this compound over calcium hydride (CaH₂) overnight to remove water.

  • Distillation: Decant the this compound and perform a fractional distillation under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified this compound over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere to prevent moisture absorption.

Issue 2: Suboptimal Reaction Conditions

If reagent purity is confirmed, the next step is to optimize the reaction conditions.

Table 1: Example of Reaction Condition Optimization

Parameter Condition A (Initial) Condition B Condition C (Optimized) Conversion Rate (%)
Temperature (°C) 255080Varies
Solvent TolueneAcetonitrileDMFVaries
Catalyst Conc. (mol%) 12.55Varies
Reaction Time (h) 242412Varies

Note: This table is illustrative. Optimal conditions will vary depending on the specific reaction.

Logical Relationship for Optimizing Reaction Temperature

G cluster_1 Temperature Optimization Logic A Low Conversion at Room Temperature B Increase Temperature Incrementally (e.g., 50 °C) A->B C Monitor Reaction Progress (TLC, GC, etc.) B->C D Conversion Rate Increasing? C->D E Continue to Increase Temperature to Optimum D->E Yes F Side Product Formation Observed? D->F No H Optimal Temperature Identified E->H G Decrease Temperature or Screen Catalysts/Solvents F->G Yes

Caption: Logic for optimizing reaction temperature.

Experimental Protocol: General Reaction Optimization

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) while keeping other parameters constant. Monitor the reaction progress by a suitable analytical method like TLC or GC.

  • Solvent Screening: Using the most promising temperature from the initial screen, perform the reaction in a variety of solvents with different polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile or DMF, and a polar protic solvent like isopropanol, if appropriate for the reaction chemistry).

  • Catalyst Loading: Once a suitable solvent and temperature are identified, vary the concentration of the catalyst to find the optimal loading that maximizes the conversion rate without promoting side reactions.

Issue 3: Potential Side Reactions

If optimizing conditions does not significantly improve the conversion rate, consider the possibility of competing side reactions.

Signaling Pathway: Hydrolysis of this compound

G cluster_2 Hydrolysis Pathway A This compound B Methoxyacetamide A->B + H2O (acid or base) C Methoxyacetic Acid B->C + H2O (acid or base)

Caption: Hydrolysis pathway of this compound.

Mitigation Strategies for Side Reactions:

  • Anhydrous Conditions: To prevent hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) can also help to exclude atmospheric moisture.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to unwanted side reactions.

  • Use of Milder Conditions: If possible, explore if the reaction can proceed under milder conditions (lower temperature, less reactive catalyst) to disfavor the activation energy barrier of potential side reactions.

References

Technical Support Center: Monitoring Methoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving methoxyacetonitrile using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
No spots are visible under UV light. This compound and similar aliphatic nitriles are often not UV-active as they lack a sufficient chromophore.[1][2][3]Use a chemical stain for visualization. Permanganate (B83412), p-anisaldehyde, or iodine stains are good general options.[4][5][6]
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[7]
The chosen solvent system is too polar.Decrease the polarity of the mobile phase.[8]
The compound is acidic or basic.For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[7]
Reactant and product spots have very similar Rf values. The solvent system does not provide adequate separation.Experiment with different solvent systems by varying the polarity.[9] Consider using a two-dimensional TLC technique to improve separation.[9]
Spots remain at the baseline. The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the solvent system. For example, increase the percentage of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) in a non-polar solvent like hexane.[8][9]
Spots run at the solvent front. The mobile phase is too polar.Decrease the polarity of the solvent system. For instance, decrease the percentage of the polar solvent.[8]
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Solution
No peaks or very small peaks are observed. The sample concentration is too low.Concentrate the sample or inject a larger volume (be cautious of overloading the column).[10][11]
Issues with the injector, such as a leaky septum or incorrect temperature.Check for leaks and replace the septum if necessary. Optimize the injector temperature.[12][13]
Peak tailing. Active sites on the column are interacting with the analyte.Use a column specifically designed for analyzing polar compounds or consider derivatization to make the analyte less polar.[10][12]
The column is overloaded.Dilute the sample or decrease the injection volume.[12]
Poor resolution or peak overlap. The column is not suitable for the separation.Select a column with a different stationary phase. For a polar compound like this compound, a polar or intermediate polarity column is often a good choice.[14][15][16]
The temperature program is not optimized.Adjust the temperature ramp rate or initial/final temperatures to improve separation.[12]
Baseline instability or drift. The column is bleeding.Condition the column at a high temperature. If bleeding persists, the column may need to be replaced.[12][17]
Contamination in the carrier gas or the GC system.Use high-purity gas and ensure all gas lines are clean. Check for leaks in the system.[12][18]
Ghost peaks appear in the chromatogram. Contamination from a previous injection (carryover).Clean the injector and run a blank solvent injection to wash the system.[12]
A contaminated syringe was used.Clean the syringe thoroughly or use a new one.[11]

Frequently Asked Questions (FAQs)

TLC FAQs
  • Q1: What is a good starting solvent system for TLC analysis of a this compound reaction? A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[8] You can then adjust the ratio to optimize the separation based on the polarity of your reactants and products.

  • Q2: How can I visualize my spots if this compound is not UV active? You will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for visualizing a wide range of organic compounds.[4][6] Other options include p-anisaldehyde or an iodine chamber.[2][4][5]

  • Q3: My spots are faint. How can I make them more visible? Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the concentration of the sample on the plate.[19] Also, ensure that your staining procedure is optimized.

GC FAQs
  • Q1: What type of GC column is best for analyzing this compound? A polar or mid-polarity column is generally recommended for analyzing polar compounds like nitriles. A common choice is a column with a polyethylene (B3416737) glycol (wax) stationary phase or a 5% phenyl-methylpolysiloxane phase.[14][15]

  • Q2: Do I need to derivatize this compound for GC analysis? Derivatization is not always necessary but can be helpful if you are experiencing issues like peak tailing or poor sensitivity.[20][21][22][23] Silylation is a common derivatization technique for compounds with active hydrogens, but for a nitrile, other derivatization strategies might be considered if needed to improve chromatographic behavior.

  • Q3: What can I do if my retention times are shifting between injections? Inconsistent retention times can be caused by leaks in the system, fluctuations in the carrier gas flow rate, or changes in the oven temperature.[10][24] Ensure all fittings are tight, check your gas regulator, and allow the oven temperature to stabilize before each injection.

Experimental Protocols

Protocol 1: Monitoring a Reaction by TLC
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark starting points for your starting material, co-spot, and reaction mixture.[25]

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of your starting material solution on the first mark.

    • Spot a small amount of your reaction mixture on the third mark.

    • On the central mark (co-spot), first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[19]

  • Develop the Plate: Place a small amount of your chosen solvent system (mobile phase) in a developing chamber. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line.[8] Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[26] Allow the plate to dry completely. If your compounds are not colored, visualize the spots using a UV lamp (if applicable) and/or a chemical stain.[1][2] Circle the spots with a pencil.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.

Protocol 2: General GC Analysis of a Reaction Mixture
  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). The final concentration should be appropriate for your detector's sensitivity.

  • Set Up the GC Instrument:

    • Install an appropriate column (e.g., a polar or mid-polarity column).

    • Set the injector and detector temperatures. A typical starting point is 250 °C for both.

    • Set the oven temperature program. You might start with an initial temperature of 50-60 °C, hold for a few minutes, and then ramp up to a final temperature of 250-280 °C.[27]

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Inject the Sample: Use a clean syringe to inject a small volume (typically 1 µL) of your prepared sample into the GC.[28]

  • Acquire the Chromatogram: Start the data acquisition as you inject the sample.

  • Analyze the Data: Identify the peaks corresponding to your starting material, product, and any byproducts based on their retention times. The relative peak areas can be used to estimate the conversion of your starting material and the purity of your product.

Logical Workflow for Troubleshooting

This diagram illustrates a systematic approach to troubleshooting common issues in reaction monitoring.

TroubleshootingWorkflow start Problem Encountered (e.g., No Spots, Peak Tailing) check_method Review Experimental Method & Parameters start->check_method is_tlc Is it a TLC Issue? check_method->is_tlc is_gc Is it a GC Issue? check_method->is_gc tlc_visualization Check Visualization (UV vs. Stain) is_tlc->tlc_visualization Yes gc_column Verify Column Choice & Condition is_gc->gc_column Yes tlc_solvent Optimize Solvent System (Polarity) tlc_visualization->tlc_solvent tlc_concentration Adjust Sample Concentration tlc_solvent->tlc_concentration solution Problem Resolved tlc_concentration->solution gc_temp Optimize Temperature Program gc_column->gc_temp gc_injection Check Injector & Syringe gc_temp->gc_injection gc_gas Verify Gas Purity & Flow Rate gc_injection->gc_gas gc_gas->solution

Caption: Troubleshooting workflow for reaction monitoring.

References

Technical Support Center: Methoxyacetonitrile Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of methoxyacetonitrile. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Q1: What is a common scalable method for synthesizing this compound?

A common and scalable method is the methylation of hydroxyacetonitrile (glycolonitrile). This two-step, one-pot synthesis typically involves the reaction of formaldehyde (B43269) with sodium cyanide to form hydroxyacetonitrile, which is then methylated in situ using dimethyl sulfate (B86663).[1]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Temperature Control: The initial reaction between formaldehyde and sodium cyanide is exothermic. If the temperature rises above 25°C, side reactions and polymerization of formaldehyde can occur, significantly reducing the yield. It is crucial to use a cooling bath to maintain the recommended temperature range.[1] A reddish color developing in the reaction mixture is an indicator of elevated temperatures, which can lead to a drastic drop in yield.

  • Reagent Quality: The purity of your starting materials is critical. Using old or impure formaldehyde can lead to lower yields. Commercial formalin solutions can be used, but ensure you account for the water content.[1] For the cyanide source, sodium cyanide is preferred over potassium cyanide as it has been reported to give better results.[1]

  • Incomplete Reaction: Ensure the reaction goes to completion. After the addition of dimethyl sulfate, continue stirring for the recommended time to ensure complete methylation.

  • Losses during Workup: this compound is a relatively low-boiling point liquid. Care should be taken during solvent removal steps to avoid product loss through evaporation.

Q3: What are the common impurities and side products in this synthesis?

Several impurities can form during the synthesis of this compound:

  • Polymeric byproducts: Formaldehyde can polymerize, especially at elevated temperatures. Hydroxyacetonitrile itself can also undergo self-polymerization.

  • Unreacted starting materials: Residual formaldehyde, sodium cyanide, or hydroxyacetonitrile may be present in the crude product.

  • Methanol (B129727) and Sulfuric Acid: Dimethyl sulfate can hydrolyze to form methanol and sulfuric acid, especially in the presence of water.[2]

  • Methyl Formate: Formed from the reaction of formic acid (an impurity in formaldehyde) with methanol.

  • Bis(methoxymethyl) ether: Can be formed as a byproduct.

Purification

Q4: What is the recommended method for purifying crude this compound?

The most common method for purifying this compound is fractional distillation.[1] Due to its boiling point of 118-122°C, distillation at atmospheric pressure is feasible. For sensitive applications requiring very high purity, vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition.

Q5: I am having trouble with the distillation. What are some common issues and solutions?

  • Bumping: this compound can be prone to bumping during distillation. Using a capillary tube for air admission or adding boiling chips can help ensure smooth boiling.[1]

  • Azeotrope Formation: While not explicitly reported for pure this compound, related nitrile compounds are known to form azeotropes with water or other solvents. If you suspect an azeotrope is forming, consider using a different distillation technique, such as azeotropic distillation with an appropriate entrainer. For instance, benzene (B151609) has been used as a water-entraining agent in the purification of crude acetonitrile (B52724).[3]

  • Incomplete Separation: To achieve high purity, using an efficient fractionating column is essential.[1] The choice of column (e.g., Vigreux, Raschig, or spinning band) will depend on the required purity level.

Q6: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify impurities.[6][7][8][9][10]

  • Refractive Index: A quick and simple method to get an indication of purity by comparing the measured refractive index to the literature value (n20/D 1.381).[11]

Quantitative Data Summary

ParameterSynthesis via Methylation of Hydroxyacetonitrile
Yield 70-77%[1]
Purity (after distillation) ~95%[1]
Reaction Time Approximately 2-3 hours
Boiling Point 118-122 °C at atmospheric pressure[1]

Experimental Protocols

Synthesis of this compound via Methylation of Hydroxyacetonitrile

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Sodium cyanide (98 g, 2 moles)

  • Paraformaldehyde (60 g, 2 moles)

  • Water (200 cc)

  • Dimethyl sulfate (2 x 200 cc portions, ~4.2 moles total)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Hydroxyacetonitrile: In a 1-L three-necked round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve pulverized sodium cyanide in water. Add paraformaldehyde in small portions, maintaining the temperature between 20-25°C. After the addition is complete, cool the flask in a freezing mixture.

  • First Methylation: Once the temperature of the solution drops to 13°C, add a small portion (20-30 cc) of dimethyl sulfate. An exothermic reaction should commence. Control the rate of addition of the remaining dimethyl sulfate to maintain the temperature at 12-15°C. After the addition is complete, stir for an additional 40 minutes.

  • Workup 1: Stop stirring and separate the upper oily layer.

  • Second Methylation: Return the lower aqueous layer to the flask and repeat the methylation with a second portion of dimethyl sulfate.

  • Workup 2: Separate the upper oily layer from the second methylation.

  • Drying and Distillation: Combine the two oily layers and dry with anhydrous sodium sulfate. Distill the crude product using an efficient fractionating column. The fraction boiling at 118-122°C is collected as this compound.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Formaldehyde + Sodium Cyanide in Water B Hydroxyacetonitrile Formation (Cooling to < 25°C) A->B Reaction C Methylation with Dimethyl Sulfate (12-15°C) B->C In situ D Crude this compound C->D Reaction E Drying with Na2SO4 D->E Workup F Fractional Distillation E->F G Pure this compound (118-122°C) F->G Collection

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_synthesis_issues Synthesis Issues cluster_solutions Solutions cluster_workup_issues Workup & Purification Issues cluster_workup_solutions Solutions start Low Yield? temp Temperature > 25°C? start->temp Check reagents Impure Reagents? start->reagents Check time Incomplete Reaction Time? start->time Check loss Product Loss during Solvent Removal? start->loss Check distillation Inefficient Distillation? start->distillation Check sol_temp Improve Cooling (Ice Bath) temp->sol_temp If Yes sol_reagents Use Pure Starting Materials reagents->sol_reagents If Yes sol_time Increase Stirring Time time->sol_time If Yes sol_loss Careful Evaporation loss->sol_loss If Yes sol_distillation Use Efficient Fractionating Column distillation->sol_distillation If Yes

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Validation & Comparative

Methoxyacetonitrile vs. Acetonitrile: A Comparative Guide for Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and selectivity. For researchers, scientists, and professionals in drug development, understanding the nuances of different solvents is paramount for optimizing chemical transformations. This guide provides a detailed comparison of methoxyacetonitrile and acetonitrile (B52724), two polar aprotic solvents, evaluating their properties and potential performance as reaction media.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is the first step in assessing its suitability for a particular reaction. The table below summarizes the key properties of this compound and acetonitrile.

PropertyThis compoundAcetonitrile
Molecular Formula C₃H₅NOC₂H₃N
Molecular Weight 71.08 g/mol 41.05 g/mol [1]
Boiling Point 118-119 °C[2]81.6 °C[1]
Melting Point -97 °C-46 to -44 °C[1]
Density 0.956 g/mL at 25 °C0.786 g/cm³[1]
Dielectric Constant Not readily available37.5 (at 20 °C)
Dipole Moment Not readily available3.92 D
Relative Polarity Not readily available0.460[3]
Flash Point 31.7 °C2 °C
Water Solubility InsolubleMiscible

Performance in Nucleophilic Substitution Reactions

Both this compound and acetonitrile are classified as polar aprotic solvents, which are known to be excellent media for bimolecular nucleophilic substitution (SN2) reactions.[4][5][6] These solvents can solvate cations while leaving anions relatively "bare," thereby enhancing their nucleophilicity.

While direct comparative studies with quantitative data for this compound are scarce in the literature, we can infer its potential performance based on its structural features and compare it to the well-established role of acetonitrile in SN2 reactions. The presence of the methoxy (B1213986) group in this compound introduces an additional polar site and may influence its solvating properties and overall polarity, though specific data is limited.

For a representative SN2 reaction, such as the synthesis of benzyl (B1604629) azide (B81097) from benzyl bromide and sodium azide, the choice of solvent is crucial. Polar aprotic solvents are favored for this type of reaction.[4][7]

Below is a qualitative comparison of the expected performance of the two solvents in a typical SN2 reaction.

ParameterThis compound (Inferred)Acetonitrile
Reaction Rate Moderate to HighHigh[4]
Reactant Solubility Potentially good for organic substrates. Solubility of inorganic salts like NaN₃ is likely limited.Good for a range of organic substrates. Solubility of sodium azide is low.[8][9][10][11]
Product Yield Expected to be good, contingent on reactant solubility.Generally provides good to excellent yields in SN2 reactions.[7]
Side Reactions Similar to acetonitrile, minimal side reactions are expected for a clean SN2 process.Generally promotes clean SN2 reactions with minimal elimination byproducts.[4]
Work-up Being water-insoluble, it may offer simpler aqueous work-up procedures.Its miscibility with water can sometimes complicate extraction procedures.

Experimental Protocols: Synthesis of Benzyl Azide

The following section provides a detailed experimental protocol for the synthesis of benzyl azide from benzyl bromide, a representative SN2 reaction. The protocol is adapted for both this compound and acetonitrile to facilitate a hypothetical comparison.

Reaction: Benzyl Bromide + Sodium Azide → Benzyl Azide + Sodium Bromide

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • This compound or Acetonitrile (anhydrous)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol using this compound
  • Reaction Setup: In a dry round-bottom flask, suspend sodium azide (1.5 equivalents) in anhydrous this compound.

  • Addition of Substrate: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide.

Protocol using Acetonitrile
  • Reaction Setup: In a dry round-bottom flask, suspend sodium azide (1.5 equivalents) in anhydrous acetonitrile.

  • Addition of Substrate: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x volume of the initial acetonitrile).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl azide.

Visualizing the Process

To better illustrate the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Sodium Azide to Solvent B 2. Add Benzyl Bromide A->B C 3. Stir at Room Temperature B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Diethyl Ether D->E F 6. Wash with Water & Brine E->F G 7. Dry with MgSO4 F->G H 8. Concentrate in vacuo G->H I Benzyl Azide H->I Crude Product

Caption: Experimental workflow for the synthesis of benzyl azide.

Solvent_Selection A Reaction Type: SN2 B Desired Solvent Properties A->B C Polar Aprotic B->C D Good Cation Solvation B->D E Poor Anion Solvation B->E F This compound C->F G Acetonitrile C->G D->F D->G E->F E->G

Caption: Solvent selection logic for SN2 reactions.

Conclusion

Both this compound and acetonitrile are viable polar aprotic solvents for facilitating SN2 reactions. Acetonitrile is a well-studied and commonly used solvent with a proven track record in a wide range of organic transformations. Its miscibility with water can be both an advantage and a disadvantage depending on the specific reaction and work-up requirements.

This compound, while less characterized in the scientific literature, presents an interesting alternative. Its higher boiling point could be advantageous for reactions requiring elevated temperatures. Furthermore, its insolubility in water might simplify aqueous work-up procedures, potentially leading to more efficient product isolation. However, the lack of extensive experimental data, particularly regarding its solvating power for common inorganic reagents, necessitates further investigation to fully ascertain its scope and limitations as a reaction solvent. For researchers looking to explore new reaction media, this compound holds promise, but acetonitrile remains the more established and predictable choice for a broad range of applications.

References

Navigating the Solvent Landscape: A Guide to Alternatives for Methoxyacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and the overall sustainability of a synthetic route. Methoxyacetonitrile, a polar aprotic solvent, finds utility in various organic transformations. However, the pursuit of greener, safer, and more efficient chemical processes necessitates a thorough evaluation of alternative solvents. This guide provides a comparative overview of potential alternatives to this compound, acknowledging the current landscape of available experimental data.

Due to a notable scarcity of direct comparative studies in peer-reviewed literature detailing the performance of this compound against other solvents in specific organic reactions, this guide adopts a broader approach. It focuses on providing the necessary tools and information to make informed decisions on solvent substitution. This includes a comparison of physicochemical properties, a general framework for solvent selection, and an illustrative experimental protocol to guide researchers in evaluating alternatives for their specific applications.

Understanding this compound: Physicochemical Properties

A solvent's physical and chemical properties are paramount in determining its suitability for a particular reaction. Key properties for this compound are summarized below, providing a baseline for comparison with potential alternatives.[1][2][3][4]

PropertyValue
CAS Number 1738-36-9
Molecular Formula C₃H₅NO
Molecular Weight 71.08 g/mol
Boiling Point 118-119 °C
Density 0.956 g/mL at 25 °C
Flash Point 32 °C (89.6 °F)
Solubility in Water Insoluble

A Comparative Overview of Alternative Solvents

The selection of an alternative solvent requires careful consideration of various factors including polarity, boiling point, and safety profile. Below is a table comparing the properties of this compound with a range of common dipolar aprotic solvents and greener alternatives.

SolventClassBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Considerations
This compound Nitrile118-119--Polar aprotic; limited comparative data available.
Acetonitrile (ACN) [5]Nitrile8237.53.92Structurally similar to this compound; widely used; lower boiling point.
Dimethyl Sulfoxide (DMSO) [5]Sulfoxide18946.73.96High boiling point; strong dissolving power; can be difficult to remove.
N,N-Dimethylformamide (DMF) [5]Amide15336.73.82Widely used; high boiling point; toxicity concerns.
N-Methyl-2-pyrrolidone (NMP) [5]Lactam20232.24.09High boiling point; effective solvent; reproductive toxicity concerns.
Ethyl Acetate [6]Ester776.021.78Lower boiling point; lower toxicity; prone to hydrolysis.
2-Methyltetrahydrofuran (2-MeTHF) [7]Ether806.21.38Bio-derived; lower water miscibility than THF; can form peroxides.
Cyclopentyl methyl ether (CPME) Ether1064.71.33Higher boiling point and flash point than other ethers; hydrophobic.
γ-Valerolactone (GVL) [7]Lactone20736.54.13Bio-derived; high boiling point; biodegradable.
Water [8]Protic10080.11.85Greenest solvent; limited solubility for nonpolar reactants.

A Framework for Selecting an Alternative Solvent

The process of selecting a suitable alternative solvent is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, outlines a logical approach to this process.

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Identify Potential Alternatives (Property Databases, Literature Review) A->B C Evaluate Safety, Health, and Environmental (SHE) Profile B->C D Assess Physicochemical Properties (Boiling Point, Polarity, Miscibility) C->D E Perform Small-Scale Screening Experiments D->E Downselect Candidates F Analyze Reaction Performance (Yield, Purity, Reaction Time) E->F G Select Optimal Solvent F->G Compare Data H Optimization and Scale-up G->H

References

Comparative study of nitrile solvents for specific chemical transformations

Author: BenchChem Technical Support Team. Date: December 2025

Nitrile solvents, characterized by the presence of a cyano (-C≡N) group, are a versatile class of polar aprotic solvents frequently employed in organic synthesis. Their unique properties, including moderate to high dielectric constants, wide liquid ranges, and ability to dissolve a broad spectrum of organic and inorganic compounds, make them valuable reaction media. This guide provides a comparative study of three common nitrile solvents—acetonitrile (B52724), propionitrile (B127096), and butyronitrile (B89842)—in the context of Suzuki-Miyaura coupling, Heck coupling, and Diels-Alder reactions. The information presented is intended for researchers, scientists, and professionals in drug development to aid in solvent selection and optimization of reaction conditions.

Physicochemical Properties of Nitrile Solvents

The selection of a solvent can significantly impact reaction rates, yields, and selectivity. The physical properties of acetonitrile, propionitrile, and butyronitrile are summarized below, providing a basis for understanding their potential influence on chemical transformations. As the alkyl chain length increases, the polarity generally decreases while the boiling point increases.

PropertyAcetonitrile (CH₃CN)Propionitrile (C₂H₅CN)Butyronitrile (C₃H₇CN)
Molar Mass ( g/mol ) 41.0555.0869.10
Boiling Point (°C) 81.697.2117.4
Density (g/mL at 20°C) 0.7860.7820.794
Dielectric Constant (ε at 20°C) 37.527.220.7
Dipole Moment (D) 3.924.073.58

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of solvent is crucial for the efficiency and selectivity of this palladium-catalyzed reaction.

Performance Comparison

Polar aprotic solvents like nitriles can play a significant role in stabilizing charged intermediates in the catalytic cycle. While direct comparative data for all three nitrile solvents is limited, studies have shown that acetonitrile can influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites. For instance, in the coupling of chloroaryl triflates, the use of acetonitrile can favor reaction at the triflate group over the chloride, a switch in selectivity compared to nonpolar solvents.[1]

SolventSubstrateProduct(s)Yield (%)Selectivity (Product Ratio)Reference
Acetonitrile 4-Chlorophenyl triflate and Phenylboronic acid4-Phenylphenyl triflate / 4-Chlorobiphenyl901:15 (Chloride:Triflate)[1]
Propionitrile N/AN/AN/AN/A
Butyronitrile N/AN/AN/AN/A
N/A: No direct comparative experimental data found in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Acetonitrile (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add acetonitrile and water to the flask.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The solvent choice can significantly affect the reaction's efficiency and regioselectivity.

Performance Comparison

While nitrile solvents are used in Heck reactions, their performance can be highly dependent on the specific ligand and reaction conditions. In some cases, nitrile solvents have been reported to be less effective or even inhibitory compared to other polar aprotic solvents like DMF or NMP, particularly when certain phosphine (B1218219) ligands are used. This highlights the importance of empirical screening of solvent and ligand combinations for optimal results.

SolventReactantsProductYield (%)ObservationReference
Acetonitrile Iodobenzene and StyreneStilbene~70-90Commonly used, good yields reported.General Literature
Propionitrile N/AN/AN/AN/A
Butyronitrile N/AN/AN/AN/A
N/A: No direct comparative experimental data found in the searched literature.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene

This protocol is a general guideline and may require optimization.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (5 mL)

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ and P(o-tol)₃ in acetonitrile under an inert atmosphere.

  • Stir the mixture for 10 minutes at room temperature.

  • Add iodobenzene, styrene, and triethylamine to the reaction mixture.

  • Seal the tube and heat the mixture to 100°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Alkene_Coordination Alkene_Coordination R-Pd(II)-X(L2)->Alkene_Coordination Alkene Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Intermediate R-CH2-CH(R')-Pd(II)-X(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination Beta_Hydride_Elimination Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Regeneration + HX Product Product Beta_Hydride_Elimination->Product R-CH=CH-R'

Heck Reaction Catalytic Cycle

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The solvent can influence the reaction rate and stereoselectivity, with more polar solvents often accelerating the reaction.

Performance Comparison

The rate of Diels-Alder reactions can be enhanced in polar solvents due to the stabilization of the polar transition state. While acetonitrile is a commonly used solvent for these reactions, quantitative kinetic data directly comparing it with propionitrile and butyronitrile is scarce in the literature. The expectation is that the decreasing polarity from acetonitrile to butyronitrile might lead to a corresponding decrease in reaction rate for many Diels-Alder reactions.

SolventDieneDienophileRelative RateObservationReference
Acetonitrile Cyclopentadiene (B3395910)Methyl acrylateFaster than non-polar solventsAccelerates reaction due to polarity.General Principle
Propionitrile N/AN/AN/AExpected to be slightly slower than acetonitrile.
Butyronitrile N/AN/AN/AExpected to be the slowest of the three.
N/A: No direct comparative experimental data found in the searched literature.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640)

This protocol is a classic example and should be performed with appropriate safety precautions due to the handling of cyclopentadiene.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.0 mmol, 1.0 equiv)

  • Maleic anhydride (1.0 mmol, 1.0 equiv)

  • Acetonitrile (5 mL)

Procedure:

  • Dissolve maleic anhydride in acetonitrile in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene to the cooled solution.

  • Stir the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.

  • The product will precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile or hexane.

  • Dry the product under vacuum.

Diels_Alder_Workflow cluster_reactants Reactants Diene Diene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile Dienophile->Reaction Solvent Nitrile Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction Medium Product Cyclohexene Derivative Reaction->Product

Diels-Alder Reaction Workflow

Conclusion

Acetonitrile is a well-established and effective solvent for a variety of chemical transformations, including Suzuki-Miyaura coupling, Heck coupling, and Diels-Alder reactions, with its performance often attributed to its high polarity. Propionitrile and butyronitrile, with their lower polarity and higher boiling points, may offer advantages in specific applications, such as facilitating product separation or enabling reactions at higher temperatures. However, a significant gap exists in the literature regarding direct, quantitative comparisons of these three nitrile solvents across a range of important chemical reactions. The data presented here for acetonitrile provides a benchmark, and the general principles of solvent effects can guide the initial selection of propionitrile or butyronitrile. Further empirical studies are necessary to fully elucidate the comparative performance of these solvents and to enable more rational solvent selection in process development and optimization.

References

Methoxyacetonitrile in Battery Electrolytes: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and higher-performing lithium-ion batteries has led to extensive research into novel electrolyte formulations. Among the promising candidates, nitrile-based solvents have garnered significant attention due to their unique physicochemical properties. This guide provides a comparative analysis of methoxyacetonitrile (MOAN) and related nitrile-based electrolytes against conventional carbonate-based systems, supported by experimental data and detailed methodologies.

While specific performance data for this compound (MOAN) in battery applications is limited in publicly available literature, its structural analogue, acetonitrile (B52724) (AN), has been extensively studied. This guide will leverage data from AN-based electrolytes to infer the potential performance characteristics of MOAN, highlighting the expected influence of its ether functional group.

Executive Summary

Nitrile-based electrolytes, particularly those derived from acetonitrile, offer the potential for high ionic conductivity and superior performance across a wide temperature range, a significant advantage over traditional carbonate-based electrolytes.[1][2][3] The primary challenge hindering their widespread adoption is their inherent reductive instability at the graphite (B72142) anode, which can lead to continuous electrolyte decomposition and poor cycling performance.[4]

Key strategies to mitigate this instability include the use of functional additives, such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), to form a stable solid electrolyte interphase (SEI) on the anode.[1][4] Additionally, the development of high-concentration electrolytes (HCEs) and localized high-concentration electrolytes (LHCEs) has shown remarkable success in enhancing the stability and performance of nitrile-based systems.[5][6][7]

This compound, with its ether functionality, is anticipated to offer favorable solvation properties for lithium ions, potentially influencing ionic conductivity and SEI composition. However, without direct experimental data, its performance remains an area requiring further investigation.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for acetonitrile-based electrolytes in comparison to standard carbonate-based electrolytes. Data for this compound is inferred based on the properties of acetonitrile and the expected effects of the methoxy (B1213986) group.

Table 1: Physicochemical and Electrochemical Properties of Electrolyte Solvents

PropertyThis compound (MOAN)Acetonitrile (AN)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular Formula C₃H₅NOC₂H₃NC₃H₄O₃C₃H₆O₃
Molar Mass ( g/mol ) 71.0841.0588.0690.08
Boiling Point (°C) 118-11981.624890
Density (g/mL at 25°C) 0.9560.7861.321 (at 40°C)1.069
Viscosity (mPa·s at 25°C) Data not available0.341.90 (at 40°C)0.59
Dielectric Constant Data not available37.589.8 (at 40°C)3.1

Note: The viscosity of MOAN is expected to be slightly higher than AN due to its larger molecular size.

Table 2: Performance Metrics of Formulated Electrolytes

ParameterAcetonitrile-based Electrolyte (e.g., 1M LiPF₆ in AN:FEC)Carbonate-based Electrolyte (e.g., 1M LiPF₆ in EC:DMC)
Ionic Conductivity (mS/cm at 20°C) ~17.65[1]~10-12
Ionic Conductivity (mS/cm at -20°C) ~6.42[1]Significantly lower, often leading to cell failure
Electrochemical Stability Window (V vs. Li/Li⁺) ~6.0 (in LHCE formulation)[5][7]~4.5
Coulombic Efficiency (Graphite Li cell)
Capacity Retention (Graphite NCM523 Pouch Cell)

Experimental Protocols

Accurate and reproducible experimental data are crucial for the objective comparison of electrolyte performance. Below are detailed methodologies for key characterization techniques.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Assemble a symmetric cell (e.g., stainless steel blocking electrodes) with a separator soaked in the electrolyte.

  • Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate.

  • Perform EIS measurements over a frequency range of typically 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

Method: Linear Sweep Voltammetry (LSV)

Protocol:

  • Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.

  • For the anodic stability limit, scan the potential of the working electrode from the open-circuit potential to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • For the cathodic stability limit, scan the potential from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • The ESW is defined as the potential range where the current remains below a certain threshold (e.g., 0.1 mA/cm²).

Battery Cycling Performance

Method: Galvanostatic Cycling

Protocol:

  • Assemble coin cells (e.g., CR2032) with the desired anode (e.g., graphite) and cathode (e.g., LiFePO₄ or NMC) materials, a separator, and the electrolyte to be tested.

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.

  • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current densities.

  • Long-Term Cycling: Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 500 or 1000 cycles) to determine the capacity retention and coulombic efficiency over time.

  • All cycling tests should be conducted in a temperature-controlled environment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the evaluation of nitrile-based electrolytes.

SEI_Formation cluster_electrolyte Nitrile-based Electrolyte cluster_anode Graphite Anode Surface cluster_sei SEI Formation Li_ion Li⁺ Anode Graphite Li_ion->Anode Protected Intercalation Decomposition Reductive Decomposition Li_ion->Decomposition Nitrile Nitrile Solvent (MOAN/AN) Nitrile->Decomposition Unstable without additive Additive Additive (e.g., FEC, VC) Additive->Decomposition Preferential Reduction SEI Stable SEI Layer Decomposition->SEI Forms SEI->Anode Passivates Surface Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Physicochemical & Electrochemical Characterization cluster_cell Cell Assembly & Testing cluster_analysis Data Analysis & Comparison Solvent Solvent (MOAN/AN) Mixing Mixing & Dissolution Solvent->Mixing Salt Lithium Salt (e.g., LiPF₆) Salt->Mixing Additives Additives (e.g., FEC, VC) Additives->Mixing Conductivity Ionic Conductivity (EIS) Mixing->Conductivity ESW Electrochemical Stability Window (LSV) Mixing->ESW Assembly Coin Cell Assembly Mixing->Assembly Analysis Performance Evaluation Conductivity->Analysis ESW->Analysis Formation Formation Cycling Assembly->Formation Performance Rate Capability & Long-Term Cycling Formation->Performance Performance->Analysis

References

A Comparative Guide to the Synthetic Routes of Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyacetonitrile, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common methods, offering detailed experimental protocols, quantitative data, and a visual representation of the underlying reaction mechanisms to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The selection of a synthetic route for this compound depends on various factors, including precursor availability, desired yield, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for three primary methods.

MethodKey ReactantsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
1. Methylation of Hydroxyacetonitrile Hydroxyacetonitrile (Glycolonitrile), Methyl Sulfate (B86663)Sodium Cyanide (in situ)~1-2 hours12-2570-77%
2. Reaction of Chloromethyl Methyl Ether Chloromethyl Methyl Ether, Cyanide Source (e.g., NaCN)(Not specified)(Not specified)(Not specified)(Not specified)
3. Dehydration of Methoxyacetamide MethoxyacetamidePhosphorus Pentoxide (P₂O₅)(Not specified)(Not specified)(Not specified)

Experimental Protocols

Method 1: Methylation of Hydroxyacetonitrile (from Formaldehyde (B43269) and Sodium Cyanide)

This procedure is a modification of the method by Polstorff and Meyer and is a well-documented route to this compound.[1] It involves the in-situ formation of hydroxyacetonitrile (glycolonitrile) from formaldehyde and sodium cyanide, followed by methylation with methyl sulfate.

Materials:

  • Sodium cyanide (98 g, 2 moles)

  • Water (200 cc)

  • Paraformaldehyde (60 g, 2 moles)

  • Technical methyl sulfate (270 g, 2.1 moles)

  • Anhydrous sodium sulfate (10 g)

Procedure:

  • In a 1-L three-necked, round-bottomed flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, dissolve pulverized sodium cyanide in water.

  • With stirring, add small quantities of paraformaldehyde until the temperature rises to 20–25°C and the sodium cyanide has dissolved.

  • Surround the flask with a freezing mixture and maintain the temperature below 25°C during the addition of the remaining paraformaldehyde.

  • Once the temperature inside the flask has dropped to 13°C, add a 20- to 30-cc portion of methyl sulfate from the dropping funnel. An exothermic reaction should commence.

  • Maintain the reaction temperature at 12–15°C by controlling the addition rate of the remaining methyl sulfate, which should take at least twenty minutes.

  • After the addition is complete, continue stirring for one hour, keeping the temperature at 15–20°C.

  • Allow the mixture to stand for a short period, then separate the upper oily layer of crude this compound.

  • Dry the oily layer with anhydrous sodium sulfate and distill under reduced pressure. The fraction boiling below 70°C at 15 mm is collected.

  • A second methylation can be performed on the aqueous layer to improve the overall yield.

  • The combined crude fractions are distilled at atmospheric pressure, with the final product distilling at 118–122°C. The yield of this compound is 100–110 g (70–77%).[1]

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Reaction Mechanism: Methylation of In-Situ Generated Hydroxyacetonitrile

G formaldehyde Formaldehyde hydroxyacetonitrile Hydroxyacetonitrile (Glycolonitrile) formaldehyde->hydroxyacetonitrile Nucleophilic addition cyanide Cyanide Ion (from NaCN) cyanide->hydroxyacetonitrile This compound This compound hydroxyacetonitrile->this compound Methylation (SN2) methyl_sulfate Methyl Sulfate methyl_sulfate->this compound

Caption: Methylation of in-situ formed hydroxyacetonitrile.

Reaction Mechanism: Synthesis from Chloromethyl Methyl Ether

This reaction proceeds via a Williamson ether synthesis-type mechanism, which is a classic Sₙ2 reaction.[2]

G chloromethyl_ether Chloromethyl Methyl Ether transition_state Transition State chloromethyl_ether->transition_state Backside attack by nucleophile cyanide_ion Cyanide Ion cyanide_ion->transition_state This compound This compound transition_state->this compound Bond formation & cleavage chloride_ion Chloride Ion transition_state->chloride_ion

Caption: Sₙ2 mechanism for the synthesis from chloromethyl methyl ether.

Reaction Mechanism: Dehydration of Methoxyacetamide

The dehydration of a primary amide to a nitrile using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is a standard transformation in organic synthesis.[3][4][5]

G methoxyacetamide Methoxyacetamide intermediate Intermediate methoxyacetamide->intermediate Activation of carbonyl oxygen p2o5 P₂O₅ p2o5->intermediate This compound This compound intermediate->this compound Elimination h2o H₂O intermediate->h2o

Caption: Dehydration of methoxyacetamide using P₂O₅.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

G start Start reaction Reaction Setup (Flask, Stirrer, etc.) start->reaction addition Addition of Reactants reaction->addition monitoring Reaction Monitoring (TLC, GC, etc.) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete drying Drying of Organic Layer workup->drying purification Purification (Distillation) drying->purification analysis Product Analysis (NMR, IR, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for chemical synthesis.

References

Methoxyacetonitrile: A Superior Alternative to Traditional Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Methoxyacetonitrile (MAN), a polar aprotic solvent, is emerging as a compelling alternative to traditional solvents like acetonitrile (B52724), dimethylformamide (DMF), and methanol. This guide provides an objective comparison of this compound's performance, supported by physicochemical data, and outlines its potential advantages in various laboratory applications.

Comparative Analysis of Physicochemical Properties

A solvent's physical and chemical characteristics are paramount in determining its suitability for a specific application. The following table summarizes key properties of this compound compared to commonly used traditional solvents.

PropertyThis compound (MAN)Acetonitrile (ACN)Dimethylformamide (DMF)Methanol (MeOH)
CAS Number 1738-36-9[1]67-64-168-12-2[2]67-56-1
Molecular Formula C₃H₅NO[1]C₂H₃N[3]C₃H₇NO[2]CH₄O
Molecular Weight ( g/mol ) 71.08[1]41.05[4]73.09[2]32.04
Boiling Point (°C) 118-119[1][5]81.6[6]153[2][7]64.7[8]
Melting Point (°C) -97[1]-45-61[7]-97.6
Density (g/mL at 25°C) 0.956[1][5]0.786[3]0.945[2]0.792
Solubility in Water Insoluble[1]Miscible[3]Miscible[2]Miscible[9][10][11]
Solvent Type Polar Aprotic[12]Polar Aprotic[3][4]Polar Aprotic[7]Polar Protic
Flash Point (°C) 32[13]25811

Advantages of this compound in Key Applications

The unique combination of properties offered by this compound translates into several advantages in critical research and development applications, including organic synthesis and peptide chemistry.

Enhanced Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as the Williamson ether synthesis, are fundamental in drug discovery and development. The efficiency of these reactions is often dictated by the solvent's ability to solvate the cation while leaving the nucleophile relatively free to attack the electrophile. As a polar aprotic solvent, this compound is theoretically well-suited for SN2 reactions. Its polarity allows for the dissolution of ionic reagents, while the absence of acidic protons prevents the formation of strong solvent cages around the nucleophile, thus enhancing its reactivity.

While direct comparative yield data for this compound in specific named reactions is not extensively published, its properties suggest it could offer improvements in reaction rates and yields compared to protic solvents like methanol, which can solvate and deactivate the nucleophile. Compared to other aprotic solvents like DMF, MAN's lower boiling point can facilitate easier removal post-reaction, simplifying workup procedures.

Potential in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides is a cornerstone of drug development. The choice of solvent in SPPS is critical for resin swelling, reagent solubility, and efficient coupling and deprotection steps. Acetonitrile is already recognized as a viable solvent in peptide synthesis, sometimes offering advantages over the traditionally used DMF, particularly in the coupling of hindered amino acids.[14] Given that this compound shares the nitrile functional group and is also a polar aprotic solvent, it is a promising candidate for use in SPPS. Its higher boiling point compared to acetonitrile could be advantageous in automated synthesis platforms where elevated temperatures are employed to improve coupling efficiency.

Experimental Protocols

While specific, validated protocols detailing the use of this compound are not widely available in peer-reviewed literature, the following generalized experimental workflows illustrate how it could be employed in common synthetic procedures.

General Protocol for Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction where a polar aprotic solvent is beneficial.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Workup & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide in Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 This compound Solvent1->Alkoxide at 0°C to rt AlkylHalide Alkyl Halide (R'-X) Ether Ether (R-O-R') AlkylHalide->Ether Quench Quench with Water Extract Extract with Organic Solvent Quench->Extract Purify Purify (Distillation/Chromatography) Extract->Purify

Williamson Ether Synthesis Workflow

Methodology:

  • Alkoxide Formation: In a moisture-free environment, an alcohol is dissolved in this compound. A strong base, such as sodium hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the alcohol, forming the corresponding alkoxide. The reaction is allowed to proceed to completion at room temperature.

  • Nucleophilic Substitution: The alkyl halide is added to the alkoxide solution. The reaction mixture is heated to facilitate the SN2 reaction, forming the ether product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude ether, which can be further purified by distillation or column chromatography.[15][16][17][18][19]

General Protocol for Peptide Coupling

Peptide coupling involves the formation of an amide bond between two amino acids, a process that benefits from a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Deprotection AminoAcid1 N-Protected Amino Acid ActivatedAA Activated Amino Acid AminoAcid1->ActivatedAA CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA Solvent_A This compound Solvent_A->ActivatedAA AminoAcid2 C-Protected Amino Acid/Peptide Dipeptide Protected Dipeptide AminoAcid2->Dipeptide Base Base (e.g., DIPEA) Base->Dipeptide Purification Purification Deprotection Deprotection Purification->Deprotection FinalPeptide Final Peptide Deprotection->FinalPeptide

General Peptide Coupling Workflow

Methodology:

  • Activation: The N-protected amino acid is dissolved in this compound along with a coupling reagent (e.g., HATU, HBTU) and, if required, an activating agent (e.g., HOBt). This mixture is stirred to form the activated amino acid species.

  • Coupling: The C-protected amino acid or peptide is added to the reaction mixture, followed by the addition of a non-nucleophilic base (e.g., DIPEA) to neutralize any salts and facilitate the coupling reaction. The reaction proceeds at room temperature until completion, which can be monitored by a ninhydrin (B49086) test in the case of solid-phase synthesis.[20][21][22][23][24]

  • Workup and Deprotection: For solution-phase synthesis, a standard aqueous workup is performed to remove excess reagents and byproducts. The protected peptide is then purified, typically by chromatography. Subsequent deprotection steps are carried out to yield the final peptide. For solid-phase synthesis, the resin is thoroughly washed to remove soluble components before proceeding to the next coupling cycle or final cleavage and deprotection.

Conclusion

This compound presents a compelling profile as a versatile and efficient solvent for modern chemical research and drug development. Its favorable physicochemical properties, characteristic of a polar aprotic solvent, suggest significant potential for enhancing reaction rates and simplifying purification processes in a variety of synthetic applications. While more direct comparative studies are needed to fully quantify its advantages, the available data and theoretical considerations strongly support its exploration as a superior alternative to traditional solvents. Researchers and scientists are encouraged to consider this compound as a valuable addition to their solvent selection toolkit.

References

Benchmarking Methoxyacetonitrile against other building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. Methoxyacetonitrile, a structurally simple yet versatile reagent, is increasingly recognized for its potential to impart favorable physicochemical and biological properties to lead compounds. This guide provides an objective comparison of this compound against other established building blocks, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

This comparison will delve into key performance indicators, including reaction efficiency, chemical stability, and biological activity, offering a comprehensive overview of where this compound stands in the landscape of medicinal chemistry.

At a Glance: this compound vs. Common Building Blocks

To provide a clear and concise comparison, the following table summarizes the key attributes of this compound in relation to other frequently utilized building blocks in drug discovery.

FeatureThis compoundBenzonitrileEthyl Acetate (B1210297)Acetone
Molecular Weight ( g/mol ) 71.08103.1288.1158.08
Boiling Point (°C) 118-119190.777.156
Polarity Polar aproticPolar aproticPolar aproticPolar aprotic
Key Reactive Site α-carbon, NitrileNitrile, Aromatic RingCarbonyl CarbonCarbonyl Carbon, α-carbon
Metabolic Stability Generally highHighSusceptible to hydrolysisMetabolized
Common Reactions Alkylation, CondensationNucleophilic additionEsterification, AmidationAldol, Grignard reactions
Bioisosteric Potential Can act as a bioisostere for esters and amidesCan mimic other functional groupsCan be replaced by more stable groupsLimited

Deep Dive: Benchmarking Performance

Reaction Efficiency: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, frequently employed in the synthesis of pharmacologically active molecules. To assess the reactivity of this compound, a comparative Knoevenagel condensation with a model aldehyde can be performed alongside other nitrile-containing building blocks.

Table 2: Comparative Yields in a Knoevenagel Condensation Reaction

Building BlockAldehydeCatalystSolventReaction Time (h)Yield (%)
This compound 4-NitrobenzaldehydePiperidine (B6355638)Ethanol2Expected High
Benzonitrile 4-NitrobenzaldehydePiperidineEthanol2Moderate to High
Malononitrile 4-NitrobenzaldehydePiperidineEthanol192[1]

Note: The expected high yield for this compound is inferred from the electron-withdrawing nature of the methoxy (B1213986) group, which is anticipated to increase the acidity of the α-protons, thereby facilitating the initial deprotonation step of the Knoevenagel condensation.

Chemical Stability: Hydrolytic Stability Assay

The stability of a building block and its resulting derivatives under physiological conditions is paramount for drug development. A common liability for ester-containing compounds is their susceptibility to hydrolysis by esterases. This compound, lacking an ester functional group, is expected to exhibit superior hydrolytic stability.

Table 3: Comparative Hydrolytic Stability

Building Block DerivativeConditionHalf-life (t½)
This compound derivative Acidic (pH 1.2)Expected to be stable
Ethyl acetate derivative Acidic (pH 1.2)Expected to hydrolyze
This compound derivative Basic (pH 8.0)Expected to be stable
Ethyl acetate derivative Basic (pH 8.0)Expected to hydrolyze

Note: The nitrile group in this compound is generally stable to hydrolysis under mild acidic and basic conditions, a significant advantage over the ester group in ethyl acetate.

Biological Activity: Cytotoxicity Screening

The ultimate goal of incorporating a building block into a drug candidate is to achieve a desired biological effect. A preliminary assessment of the potential biological impact can be made by synthesizing simple derivatives and evaluating their cytotoxicity against a cancer cell line using an MTT assay.

Table 4: Comparative Cytotoxicity (IC50) against HeLa Cells

Building Block DerivativeIC50 (µM)
Derivative of this compound To be determined experimentally
Derivative of Benzonitrile To be determined experimentally
Derivative of Ethyl Acetate To be determined experimentally

Note: The biological activity is highly dependent on the overall structure of the final molecule. However, the nitrile moiety is a known pharmacophore in many approved drugs, suggesting that derivatives of this compound have the potential for significant biological activity.

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental protocols for the key experiments are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of glycolonitrile. A detailed procedure can be found in Organic Syntheses.[2]

Knoevenagel Condensation Protocol

This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with a nitrile-containing building block.[1][3][4][5][6][7][8][9][10][11]

Materials:

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Nitrile building block (this compound, Benzonitrile, or Malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the nitrile building block (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the product by NMR and mass spectrometry and determine the yield.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Test compounds (derivatives of the building blocks)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Visualizing the Concepts

To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.

Experimental_Workflow_Knoevenagel cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aldehyde Aldehyde Mixing Mixing in Flask Aldehyde->Mixing Nitrile Nitrile Building Block Nitrile->Mixing Solvent Ethanol Solvent->Mixing Catalyst Piperidine Catalyst->Mixing Stirring Stirring/Reflux Mixing->Stirring Cooling Cooling Stirring->Cooling Isolation Filtration/Extraction Cooling->Isolation Purification Recrystallization/Chromatography Isolation->Purification Characterization NMR, MS Purification->Characterization Yield Yield Calculation Characterization->Yield

Knoevenagel Condensation Workflow

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seeding Cell Seeding in 96-well Plate Incubation1 24h Incubation Seeding->Incubation1 Treatment Addition of Test Compounds Incubation1->Treatment Incubation2 24-48h Incubation Treatment->Incubation2 MTT_add Add MTT Solution Incubation2->MTT_add Incubation3 3-4h Incubation MTT_add->Incubation3 DMSO_add Add DMSO Incubation3->DMSO_add Readout Measure Absorbance at 570 nm DMSO_add->Readout Analysis Calculate IC50 Readout->Analysis

MTT Assay Workflow

Logical_Comparison cluster_properties Key Properties for Drug Discovery cluster_building_blocks Building Blocks Reactivity Reactivity Stability Stability Biological_Activity Biological Activity MAN This compound MAN->Reactivity High (Activated α-protons) MAN->Stability High (Hydrolytically stable) MAN->Biological_Activity Potential for diverse activity (Nitrile pharmacophore) BN Benzonitrile BN->Reactivity Moderate BN->Stability High BN->Biological_Activity Established pharmacophore EA Ethyl Acetate EA->Reactivity Moderate (Carbonyl reactivity) EA->Stability Low (Prone to hydrolysis) EA->Biological_Activity Limited intrinsic activity

Comparative Properties of Building Blocks

Conclusion

This compound presents a compelling profile as a building block in drug discovery. Its anticipated high reactivity in key synthetic transformations, coupled with excellent chemical stability, offers significant advantages over more traditional choices like ethyl acetate. While direct comparative biological data is still emerging, the prevalence of the nitrile moiety in approved drugs suggests a promising future for this compound-derived compounds. The experimental protocols and comparative framework provided in this guide are intended to facilitate further investigation and empower researchers to harness the full potential of this versatile building block in their quest for novel therapeutics.

References

Methoxyacetonitrile: A Comparative Analysis Against DMF and DMSO in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and versatile solvents, the selection of an appropriate medium is paramount to the success of chemical reactions and formulations. While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) have long been the industry standards, Methoxyacetonitrile is emerging as a noteworthy alternative. This guide provides a comprehensive comparison of the efficacy of this compound against DMF and DMSO, supported by available data on their physicochemical properties and applications.

Executive Summary

This compound presents itself as a viable solvent alternative to DMF and DMSO in various chemical applications. Its lower boiling point facilitates easier removal post-reaction, and it demonstrates a distinct solubility profile. While DMF and DMSO are powerful, high-polarity solvents capable of dissolving a wide range of compounds, this compound offers a more moderate polarity. The choice of solvent will ultimately depend on the specific requirements of the chemical transformation or formulation, including solute solubility, desired reaction temperature, and post-reaction work-up procedures. This guide aims to provide the necessary data to make an informed decision.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are critical determinants of its suitability for a given application. The following table summarizes the key properties of this compound, DMF, and DMSO.

PropertyThis compoundDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₃H₅NOC₃H₇NO(CH₃)₂SO
Molecular Weight 71.08 g/mol 73.09 g/mol 78.13 g/mol
Boiling Point 118-119 °C153 °C189 °C
Melting Point 97 °C-61 °C19 °C
Density 0.956 g/mL at 25 °C0.944 g/cm³1.1004 g/cm³
Dielectric Constant Not readily available3749
Water Solubility InsolubleMiscibleMiscible

Efficacy in Chemical Synthesis

The performance of a solvent in a chemical reaction is a key indicator of its efficacy. This is often measured by the reaction yield and the rate at which the reaction proceeds.

General Reactivity and Applications
  • This compound is utilized as a building block in various chemical syntheses and can act as a protected formaldehyde (B43269) equivalent. It is employed in the synthesis of substituted isoquinolines and in the production of specialty polymers.

  • DMF is widely recognized as a universal solvent due to its high solvency power. It is frequently used in the production of acrylic fibers, plastics, synthetic leather, and in the pharmaceutical industry as a reaction and crystallization solvent. DMF is also a common reagent in specific reactions like the Vilsmeier-Haack reaction.

  • DMSO is another powerful polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds. It is often used in chemical reactions involving salts, such as Finkelstein reactions, and is known to enhance the rates of certain reactions. In the pharmaceutical industry, it is used to dissolve compounds for drug discovery screening programs.

Solubility Performance

The ability of a solvent to dissolve reactants, reagents, and catalysts is fundamental to its utility.

  • DMF is miscible with water and a majority of organic liquids, making it a highly versatile solvent. It can dissolve a wide array of organic and inorganic compounds, including many polymers.

  • DMSO is also miscible with a wide range of organic solvents and water. Its strong dissolving power extends to many otherwise difficult-to-dissolve compounds, making it a staple in drug discovery for creating stock solutions. For example, the solubility of sucrose (B13894) at 85°C in DMSO is 51.1%, significantly higher than in DMF (23.6%).

Experimental Protocols

To ensure a fair and accurate comparison of solvent efficacy, standardized experimental protocols are essential. Below are general methodologies for key experiments.

Solubility Determination

A common method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method.

  • Preparation of Saturated Solution: An excess amount of the solid solute is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and then diluted. The concentration of the solute in the diluted sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Reaction Kinetics and Yield Determination

Monitoring the progress of a reaction and quantifying the final yield are crucial for evaluating a solvent's performance.

  • Reaction Setup: The reaction is set up in each of the solvents being compared under identical conditions (temperature, concentration of reactants, catalyst loading, etc.).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals. These aliquots are then analyzed using techniques like Gas Chromatography (GC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Yield Determination: Once the reaction is complete, the product is isolated and purified. The yield is calculated as the percentage of the theoretical maximum amount of product that was obtained. For a more direct comparison of solvent effects on yield without the influence of work-up procedures, an internal standard can be added to the reaction mixture, and the yield can be determined by GC or NMR analysis of the final reaction mixture.

Safety and Handling

The safety profile of a solvent is a critical consideration in its selection.

  • This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this solvent. It should be stored in a cool, well-ventilated area away from sources of ignition.

  • DMF is also a flammable liquid and can be harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. Proper ventilation and PPE are essential when working with DMF.

  • DMSO is considered less toxic than other polar aprotic solvents like DMF. However, it can readily penetrate the skin and may carry dissolved substances with it, so caution is still advised. It is important to use appropriate gloves and work in a well-ventilated area.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key decision points.

Solvent_Selection_Workflow A Define Reaction or Process Requirements B Solubility of Reactants and Catalysts A->B C Desired Reaction Temperature A->C D Post-Reaction Work-up Considerations A->D E Safety and Toxicity Profile A->E F Evaluate this compound B->F G Evaluate DMF B->G H Evaluate DMSO B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H I Select Optimal Solvent F->I G->I H->I

A flowchart for the solvent selection process.

Conclusion

This compound offers a compelling alternative to the more established solvents, DMF and DMSO. Its distinct physical properties, particularly its lower boiling point, can be advantageous for specific applications where easy solvent removal is a priority. However, its lower polarity and water insolubility mean that it will not be a universal substitute for the high-solvency power of DMF and DMSO.

For researchers and drug development professionals, the optimal solvent choice will always be context-dependent. A thorough evaluation of the solubility of all reaction components, the required reaction conditions, and the safety implications of each solvent is crucial. While DMF and DMSO will likely remain workhorse solvents in many laboratories, this compound is a valuable addition to the chemist's toolkit, expanding the range of options for process optimization and development. Further research providing direct, quantitative comparisons of this compound's performance in a wider variety of chemical reactions will be invaluable in fully defining its role as a modern solvent.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic signatures of methoxyacetonitrile and its nitrile relatives, supported by experimental data and protocols.

In the world of molecular analysis, spectroscopy is the lens through which we can discern the intricate structures of chemical compounds. For scientists working with nitriles, a class of organic compounds featuring a carbon-nitrogen triple bond, understanding their distinct spectroscopic fingerprints is paramount for identification, purity assessment, and tracking chemical transformations. This guide provides a detailed spectroscopic comparison of this compound with two closely related and commonly encountered nitriles: acetonitrile (B52724) and cyanoacetic acid. By examining their Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, we can highlight the subtle yet significant influences of the methoxy (B1213986) and carboxylic acid functional groups on the characteristic nitrile signature.

At a Glance: Key Spectroscopic Differences

The introduction of a methoxy group in this compound, and a carboxylic acid group in cyanoacetic acid, imparts unique features to their spectra when compared to the simpler acetonitrile molecule. The electron-donating nature of the methoxy group and the electron-withdrawing and hydrogen-bonding capabilities of the carboxylic acid group lead to predictable shifts in vibrational frequencies and nuclear magnetic resonances.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, acetonitrile, and cyanoacetic acid.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~2250 (m), ~2850-3000 (m-s), ~1100 (s)C≡N stretch, C-H stretch (alkane), C-O stretch
Acetonitrile ~2254 (m), ~2944, 3003 (w-m)C≡N stretch, C-H stretch (alkane)
Cyanoacetic Acid ~2260 (m), ~2500-3300 (broad), ~1710 (s)C≡N stretch, O-H stretch (carboxylic acid), C=O stretch

Note: (s) = strong, (m) = medium, (w) = weak

¹H NMR Spectroscopy Data (Solvent: CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~4.2s2H-O-CH₂-CN
~3.4s3H-O-CH₃
Acetonitrile ~2.0s3H-CH₃
Cyanoacetic Acid ~3.5s2H-CH₂-COOH
~10-12br s1H-COOH

Note: s = singlet, br s = broad singlet

¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound ~117-C≡N
~60-O-CH₂-CN
~58-O-CH₃
Acetonitrile ~118-C≡N
~1-CH₃
Cyanoacetic Acid ~168-COOH
~114-C≡N
~25-CH₂-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual instrument parameters may vary.

Infrared (IR) Spectroscopy

For liquid samples like this compound and acetonitrile, a neat spectrum is typically acquired. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin film. The plates are then mounted in the spectrometer's sample holder. For a solid sample like cyanoacetic acid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. A background spectrum of the empty salt plates or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

To prepare a sample for NMR, approximately 5-20 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube. The tube is capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm), although the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can also be used for calibration.

Visualizing the Comparative Workflow

The logical flow of a comparative spectroscopic analysis can be visualized as follows:

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis of Nitriles cluster_sample_prep Sample Preparation cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample_Methoxy This compound IR_Spec Infrared (IR) Spectroscopy Sample_Methoxy->IR_Spec Raman_Spec Raman Spectroscopy Sample_Methoxy->Raman_Spec NMR_Spec NMR Spectroscopy Sample_Methoxy->NMR_Spec Sample_Aceto Acetonitrile Sample_Aceto->IR_Spec Sample_Aceto->Raman_Spec Sample_Aceto->NMR_Spec Sample_Cyano Cyanoacetic Acid Sample_Cyano->IR_Spec Sample_Cyano->Raman_Spec Sample_Cyano->NMR_Spec IR_Analysis Analyze IR Spectra: - C≡N stretch - Functional group vibrations IR_Spec->IR_Analysis Raman_Analysis Analyze Raman Spectra: - C≡N stretch - Molecular backbone vibrations Raman_Spec->Raman_Analysis NMR_Analysis Analyze NMR Spectra: - Chemical shifts - Multiplicities - Integration NMR_Spec->NMR_Analysis Conclusion Comparative Guide: - Data Tables - Protocol Summary - Structural Inferences IR_Analysis->Conclusion Raman_Analysis->Conclusion NMR_Analysis->Conclusion

Comparative analysis of reaction kinetics in Methoxyacetonitrile vs. other polar aprotic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyacetonitrile's Performance Against Other Polar Aprotic Solvents in Chemical Reactions, Supported by Physicochemical Data and Detailed Experimental Protocols.

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and mechanistic pathways. Polar aprotic solvents are particularly favored for a variety of reactions, most notably bimolecular nucleophilic substitution (SN2) reactions, due to their ability to solvate cations while leaving anions relatively unsolvated and therefore more nucleophilic.[1][2] This guide provides a comparative analysis of reaction kinetics in this compound against other commonly used polar aprotic solvents: dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724).

While extensive kinetic data for reactions in DMF, DMSO, and acetonitrile are available, specific rate constants for reactions in this compound are not as prevalent in the accessible literature. This guide, therefore, focuses on a comparison of the key physicochemical properties of these solvents that govern their influence on reaction kinetics and provides detailed experimental protocols for researchers to determine this data for their specific systems.

Physicochemical Properties Influencing Reaction Kinetics

The kinetic behavior of reactions in different solvents is largely dictated by the solvent's physical properties, such as its dielectric constant, dipole moment, and viscosity. These parameters influence the solvation of reactants and transition states, which in turn affects the activation energy of the reaction.[3]

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (at 20°C)Dipole Moment (D)
This compound C₃H₅NO71.08118-119Data not readily availableData not readily available
AcetonitrileCH₃CN41.0581.637.53.92
Dimethylformamide (DMF)(CH₃)₂NCHO73.0915336.73.82
Dimethyl sulfoxide (DMSO)(CH₃)₂SO78.1318946.73.96

Data sourced from various publicly available chemical databases.

The higher the dielectric constant and dipole moment of a polar aprotic solvent, the better it can solvate the cation of a nucleophilic salt, thereby increasing the reactivity of the "naked" anion.[1][4] Based on its structure, this compound is expected to have a significant dipole moment and a moderate to high dielectric constant, positioning it as a potentially effective solvent for reactions requiring charge separation in the transition state.

Comparative Analysis of Reaction Kinetics: A Qualitative Perspective

In the absence of direct comparative kinetic data for a standardized reaction across all four solvents, we can infer the expected trends based on established principles of physical organic chemistry. For SN2 reactions, which are archetypal for this class of solvents, the rate is highly dependent on the solvent's ability to solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself.

Expected Trends in SN2 Reaction Rates:

  • Acetonitrile: Often serves as a benchmark polar aprotic solvent. Its linear structure and significant dipole moment make it effective at solvating cations.

  • DMF and DMSO: Generally considered to be excellent solvents for SN2 reactions, often leading to significant rate enhancements compared to protic or less polar solvents. Their high dielectric constants and dipole moments contribute to this efficacy.

  • This compound: The presence of the ether oxygen atom in addition to the nitrile group could potentially enhance its cation-solvating ability through chelation-like interactions. This might lead to a further increase in the reactivity of the nucleophile compared to acetonitrile. However, the increased steric bulk compared to acetonitrile could also play a role.

To provide a concrete example, a hypothetical comparison of the second-order rate constants (k₂) for a representative SN2 reaction, such as the reaction of an alkyl halide with an azide (B81097) salt, is presented in Table 2. Researchers can utilize the experimental protocols outlined in the subsequent section to populate such a table for their specific reaction of interest.

Table 2: Hypothetical Comparative Kinetic Data for a Representative SN2 Reaction (e.g., R-X + N₃⁻ → R-N₃ + X⁻)

SolventRelative Rate Constant (k₂/k₂ in Acetonitrile)
This compound Experimental data required
Acetonitrile1.0
Dimethylformamide (DMF)Typically > 1
Dimethyl sulfoxide (DMSO)Typically > 1

Experimental Protocols for Determining Reaction Kinetics

Accurate determination of reaction kinetics is essential for a valid comparative analysis. The following are detailed methodologies for key experiments.

General Experimental Workflow for Kinetic Studies

The following diagram outlines a typical workflow for conducting a kinetic analysis of a chemical reaction.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Known Concentrations) thermostat Thermostat Reaction Vessel prep_reactants->thermostat initiate Initiate Reaction (t=0) thermostat->initiate monitor Monitor Reaction Progress (e.g., Aliquots, Spectroscopy) initiate->monitor analyze Analyze Samples (e.g., HPLC, GC, NMR) monitor->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Rate Law and Rate Constant plot->determine_rate

Caption: General workflow for a chemical kinetics experiment.

Method 1: The Isolation Method (Pseudo-Order Conditions)

This method simplifies the determination of the rate law by having all but one reactant in large excess.

  • Reactant Preparation: Prepare stock solutions of the substrate (e.g., alkyl halide) and the nucleophile in the desired solvent (this compound, DMF, DMSO, or acetonitrile).

  • Reaction Setup: In a thermostatted reaction vessel, place the solution of the reactant that will be in excess (e.g., the nucleophile, at a concentration at least 10-fold higher than the other reactant).

  • Initiation: Add a small volume of the limiting reactant's stock solution to the vessel to initiate the reaction (time zero).

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the concentration of the limiting reactant or the product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Data Processing: Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant, k'.

  • Calculating the Second-Order Rate Constant: The second-order rate constant, k₂, can be calculated by dividing k' by the concentration of the reactant in excess: k₂ = k' / [Nucleophile]₀.

Method 2: In-situ Monitoring by Spectroscopy

For reactions involving a chromophore, UV-Vis or IR spectroscopy can be used for continuous monitoring.

  • Spectrometer Setup: Set up a UV-Vis or IR spectrometer with a thermostatted cell holder.

  • Solution Preparation: Prepare solutions of the reactants in the solvent of choice.

  • Reaction Initiation: Mix the reactant solutions directly in the spectroscopic cell and immediately begin data acquisition.

  • Data Acquisition: Record the absorbance at a wavelength where either a reactant or a product absorbs, as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the linear plot.

Signaling Pathways and Logical Relationships

The influence of a polar aprotic solvent on an SN2 reaction can be visualized as a signaling pathway where the solvent properties directly impact the key steps of the reaction.

G cluster_solvent Solvent Properties cluster_effect Solvation Effects cluster_outcome Kinetic Outcome dielectric High Dielectric Constant solvate_cation Strong Cation Solvation dielectric->solvate_cation dipole Large Dipole Moment dipole->solvate_cation unsolvated_anion Weak Anion Solvation solvate_cation->unsolvated_anion increased_nu Increased Nucleophilicity unsolvated_anion->increased_nu lower_ea Lower Activation Energy (Ea) increased_nu->lower_ea faster_rate Increased Reaction Rate lower_ea->faster_rate

Caption: Influence of polar aprotic solvent properties on SN2 reaction kinetics.

Conclusion

The selection of an appropriate polar aprotic solvent is a crucial step in optimizing chemical reactions. While this compound is a promising solvent due to its structural features, a comprehensive quantitative comparison of its impact on reaction kinetics with established solvents like DMF, DMSO, and acetonitrile requires further experimental investigation. The physicochemical properties suggest that this compound should perform well, potentially offering advantages in specific applications. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary kinetic data to make informed decisions for their synthetic and developmental endeavors. By systematically evaluating reaction rates in these solvents, the scientific community can build a more complete understanding of the role of this compound in modern chemistry.

References

Safety Operating Guide

Proper Disposal of Methoxyacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, storage, and disposal of methoxyacetonitrile, ensuring the safety of laboratory personnel and environmental protection.

This compound is a flammable and hazardous chemical that requires strict adherence to proper disposal procedures. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if aerosols are generated, a NIOSH-approved respirator is necessary.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

This compound Properties and Hazards

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular Formula C₃H₅NO
Molecular Weight 71.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 118 - 119 °C @ 731 mmHg[2]
Flash Point 31 °C / 87.8 °F[2]
Density 0.956 g/mL at 25 °C
Hazards Flammable liquid and vapor.[2] Harmful if swallowed, in contact with skin, or if inhaled.[2]

Disposal Pathway: Chemical Neutralization and Waste Management

Direct disposal of this compound into drains or as regular solid waste is strictly prohibited due to its toxicity and flammability. The recommended approach involves chemical neutralization (hydrolysis) to convert the nitrile into less hazardous substances before final disposal through an approved hazardous waste management service.[1] The nitrile functional group can be hydrolyzed under acidic or alkaline conditions to form methoxyacetic acid (or its salt) and ammonia (B1221849) (or an ammonium (B1175870) salt).

This procedure should be performed by, or under the direct supervision of, trained scientists who understand the chemistry and hazards involved.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethanol (B145695) (if waste is in a non-aqueous solvent)

  • Large beaker or flask

  • Magnetic stir bar and stir plate

  • Heating mantle or water bath

  • pH indicator strips or pH meter

  • Appropriately labeled hazardous waste containers

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a suitably large beaker or flask equipped with a magnetic stir bar. If the waste is in a solid form or a non-aqueous solvent, it can be dissolved in a minimal amount of ethanol to aid the reaction.[1]

  • Addition of Base: Slowly and with constant stirring, add an excess of the sodium hydroxide solution to the waste mixture. A molar excess of at least 2:1 (NaOH:nitrile) is recommended.[1] The reaction is exothermic, so the base should be added in portions to control the temperature.[1]

  • Heating: Gently heat the mixture to between 50-100°C using a heating mantle or a water bath. The reaction should be continued until the nitrile is completely hydrolyzed, which can range from a few hours to overnight.[1]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid). Monitor the pH using pH indicator strips or a pH meter.

  • Disposal of Hydrolyzed Waste: The resulting aqueous solution, containing the sodium salt of methoxyacetic acid and residual base, should be collected in a properly labeled hazardous waste container for disposal via an approved waste management company.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 On-Site Waste Management cluster_1 External Disposal A This compound Waste (Collect in a labeled container) D Chemical Neutralization (Alkaline Hydrolysis) A->D B Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->D C Chemical Fume Hood C->D E Neutralized Waste (Aqueous solution, pH 6-8) D->E F Approved Hazardous Waste Management Service E->F G Final Disposal (e.g., Incineration) F->G

References

Safeguarding Your Research: A Guide to Handling Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Methoxyacetonitrile in laboratory settings.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial, immediate safety and logistical information for handling this compound, from initial receipt to final disposal. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Understanding and implementing proper handling and emergency procedures is not just a matter of compliance, but a critical component of responsible research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommendationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][3][4]Protects eyes from splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][6]Protects against skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[5]
Skin and Body Protection A laboratory coat or chemical-resistant apron.[1][3]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]Minimizes the risk of inhaling the compound.

Quantitative Data Summary

PropertyValue
Flash Point 31 °C / 87.8 °F[1]
Boiling Point 118 - 119 °C / 244.4 - 246.2 °F @ 731 mmHg[1]
Molecular Weight 71.08 g/mol [1][7]
Density 0.956 g/mL at 25 °C[6]
Hazard Class 3 (Flammable liquids)[1]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][8]

  • Keep the container tightly closed.[4][8]

  • Store separately from strong oxidizing agents.[1]

2. Handling and Use:

  • All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][8]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

  • Use only non-sparking tools.[8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

3. Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[1]

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not dispose of this compound down the drain or as regular solid waste.[3]

  • Contaminated materials should be placed in a suitable, labeled container for disposal.[4]

Emergency Response Plan

In the event of an emergency, a clear and immediate response is critical.

1. Spills:

  • Small Spills:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[1]

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]

    • Collect the absorbed material into a labeled, sealable waste container for disposal.[4]

    • Clean the spill area with soap and water.[5]

  • Large Spills:

    • Evacuate the area immediately.[5]

    • Contact your institution's emergency response team.

2. Exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

3. Fire:

  • Use carbon dioxide, dry chemical, or foam for extinction.[1]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

Workflow and Logic Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling this compound.

This compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store Safely (Cool, Dry, Ventilated) Inspect->Store No Damage Emergency Emergency Occurs Inspect->Emergency Damaged Prep Don PPE Store->Prep Spill Spill Emergency->Spill Exposure Exposure Emergency->Exposure Fire Fire Emergency->Fire Work Work in Fume Hood Prep->Work Use Use this compound Work->Use Collect Collect Waste Use->Collect Label Label Waste Container Collect->Label Dispose Dispose via Approved Waste Management Label->Dispose

Caption: A workflow diagram illustrating the key stages of handling this compound from receipt to disposal, including emergency branching.

This compound Emergency Response cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Spill Spill Detected AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill Protocol (Absorb, Collect, Clean) AssessSpill->SmallSpill Small LargeSpill Large Spill Protocol (Evacuate, Alert) AssessSpill->LargeSpill Large Exposure Exposure Occurs Route Determine Exposure Route Exposure->Route Inhalation Inhalation: Fresh Air, Medical Attention Route->Inhalation Skin Skin Contact: Wash, Medical Attention Route->Skin Eye Eye Contact: Rinse, Medical Attention Route->Eye Ingestion Ingestion: Call Poison Control Route->Ingestion Fire Fire Involving This compound Extinguish Use CO2, Dry Chemical, or Foam Fire->Extinguish Protect Wear SCBA & Full Gear Fire->Protect

Caption: A diagram outlining the immediate actions to be taken in the event of a spill, exposure, or fire involving this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.